2-methyl-N-pentylcyclohexan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-N-pentylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N/c1-3-4-7-10-13-12-9-6-5-8-11(12)2/h11-13H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAYMPPVDZMHOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1CCCCC1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-methyl-N-pentylcyclohexan-1-amine chemical properties
An In-depth Technical Guide on the Core Chemical Properties of 2-methyl-N-pentylcyclohexan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for this compound is limited in publicly available literature. The following guide has been compiled by integrating data from chemical databases and extrapolating information from structurally related compounds to provide a comprehensive profile of its expected chemical properties.
Introduction
This compound is a secondary amine featuring a substituted cyclohexane ring. Its structure, combining a cyclic alkyl moiety with a linear alkyl chain on the nitrogen atom, suggests potential applications in medicinal chemistry and materials science. Understanding its core chemical properties is fundamental for researchers exploring its synthesis, characterization, and potential biological activities. This guide provides a detailed overview of its known and predicted properties, experimental considerations, and relevant chemical pathways.
Chemical and Physical Properties
The properties of this compound are influenced by its molecular weight, the presence of a secondary amine group capable of hydrogen bonding, and the overall nonpolar character of the alkyl groups.
General Information
| Property | Value | Source |
| CAS Number | 1019586-97-0 | [1] |
| Molecular Formula | C₁₂H₂₅N | [1] |
| Molecular Weight | 183.33 g/mol | [1] |
| SMILES | CCCCCNC1C(C)CCCC1 | [1] |
| Synonyms | None available | [1] |
Predicted Physical Properties
| Property | Predicted Value | Notes |
| Boiling Point | ~230-250 °C | Estimated based on the increased molecular weight from 2-methylcyclohexylamine and N-pentylamine. |
| Melting Point | < 25 °C | Expected to be a liquid at room temperature. |
| Density | ~0.8-0.9 g/cm³ | Typical for aliphatic amines of this molecular size. |
| Solubility | Sparingly soluble in water. Soluble in organic solvents (e.g., ethanol, ether, chloroform). | The nonpolar alkyl chains dominate, reducing water solubility. |
| pKa (conjugate acid) | ~10.5 - 11.5 | Typical for a secondary aliphatic amine, indicating basicity. |
Spectroscopic Characterization
The structural features of this compound give rise to characteristic spectroscopic signatures.
Infrared (IR) Spectroscopy
As a secondary amine, the IR spectrum is expected to show the following key absorptions[4][5][6]:
| Vibration | Expected Wavenumber (cm⁻¹) | Intensity/Appearance |
| N-H Stretch | 3350 - 3310 | Weak to medium, single sharp peak |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Strong, multiple peaks |
| N-H Bend | 1650 - 1580 | Variable, often weak or absent for secondary amines |
| C-N Stretch (Aliphatic) | 1250 - 1020 | Weak to medium |
| N-H Wag | 910 - 665 | Broad, strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra provide detailed information about the carbon and hydrogen environments.
¹H NMR Spectroscopy [4][5][7]:
-
N-H Proton: A broad singlet, typically in the range of 0.5-5.0 ppm. Its chemical shift is concentration-dependent. This peak will disappear upon the addition of D₂O.
-
CH-N Proton: A multiplet signal for the proton on the carbon attached to the nitrogen (C1 of the cyclohexane ring), expected to be deshielded and appear around 2.5-3.0 ppm.
-
CH₂-N Protons: A multiplet for the methylene protons of the pentyl group adjacent to the nitrogen, also in the 2.3-3.0 ppm range.
-
Cyclohexane and Pentyl Protons: A complex series of overlapping multiplets in the upfield region (approx. 0.8-2.0 ppm).
-
Methyl Protons: A doublet for the methyl group on the cyclohexane ring and a triplet for the terminal methyl group of the pentyl chain, both in the upfield region (approx. 0.8-1.2 ppm).
-
C-N Carbons: The carbon of the cyclohexane ring bonded to the nitrogen and the adjacent carbon of the pentyl group are expected to be deshielded, appearing in the 40-60 ppm range.
-
Other Alkyl Carbons: The remaining carbons of the cyclohexane and pentyl chains will appear in the upfield region (approx. 10-40 ppm).
Mass Spectrometry
The molecule is expected to follow the "nitrogen rule," meaning its nominal molecular weight of 183 corresponds to an odd number of nitrogen atoms. The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This would lead to the formation of stable iminium ions.
Experimental Protocols
While a specific protocol for the synthesis of this compound is not published, a standard and effective method would be the reductive amination of 2-methylcyclohexanone with N-pentylamine.
Synthesis via Reductive Amination
This two-step, one-pot reaction involves the formation of an intermediate imine/enamine followed by its reduction to the target secondary amine.
Materials:
-
2-methylcyclohexanone
-
N-pentylamine (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-methylcyclohexanone in the chosen solvent, add N-pentylamine followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add the reducing agent (e.g., NaBH(OAc)₃) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer with the solvent (e.g., DCM) two more times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Visualizations
Synthesis and Purification Workflow
Spectroscopic Analysis Logic
Potential Biological Activity and Research Directions
While no specific biological activities have been reported for this compound, its structural motifs are present in various biologically active molecules. Substituted cyclohexane rings are common scaffolds in medicinal chemistry. Research on related cyclohexane derivatives has shown activities including[8]:
-
Antibacterial and Antifungal Activity: Many amine-containing compounds exhibit antimicrobial properties.[9][10][11]
-
Anticancer Activity: Certain metal complexes incorporating cyclohexylamine derivatives have demonstrated cytotoxic effects against cancer cell lines.[12]
Future research could involve screening this compound and its derivatives for a range of biological activities. A hypothetical screening cascade is presented below.
Hypothetical Biological Screening Cascade
Conclusion
This compound is a structurally interesting secondary amine with predictable chemical and spectroscopic properties. While specific experimental data is sparse, its synthesis is achievable through standard organic chemistry methods like reductive amination. Its characterization would rely on a combination of IR, NMR, and mass spectrometry, which should provide unambiguous structural confirmation. The presence of both a bulky cyclic group and a flexible linear chain makes it a candidate for further investigation in drug discovery and materials science. This guide provides a foundational framework for researchers to begin exploring the potential of this and related compounds.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-Methylcyclohexylamine | C7H15N | CID 23432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methylcyclohexylamine [webbook.nist.gov]
- 4. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Biological Activity of Two Anticancer Pt Complexes with a Cyclohexylglycine Ligand against a Colon Cancer Cell Line: Theoretical and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-methyl-N-pentylcyclohexan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the primary synthetic pathways for 2-methyl-N-pentylcyclohexan-1-amine, a substituted cyclohexylamine with potential applications in pharmaceutical and chemical research. The document focuses on the most prevalent and effective synthesis methodologies, namely reductive amination and N-alkylation. A comparative analysis of these methods is presented, supported by quantitative data from analogous reactions. Detailed experimental protocols, discussions on stereoselectivity, and visual representations of the synthetic routes are included to provide a comprehensive resource for laboratory-scale synthesis and process development.
Introduction
This compound (C₁₂H₂₅N, MW: 183.33 g/mol , CAS: 1019586-97-0) is a secondary amine built on a 2-methylcyclohexylamine scaffold.[1] Substituted cyclohexylamines are important structural motifs in medicinal chemistry and materials science due to their conformational properties and ability to engage in various intermolecular interactions. The synthesis of such compounds with specific substitution patterns is crucial for the development of new chemical entities with desired biological activities or material properties. This guide outlines the key synthetic strategies for obtaining this compound, with a focus on practical laboratory implementation.
Core Synthesis Pathways
The synthesis of this compound can be primarily achieved through two main strategies: the construction of the C-N bond via reductive amination of a ketone, or the formation of the N-pentyl bond via alkylation of a primary amine.
Reductive Amination of 2-Methylcyclohexanone
Reductive amination is a widely used and highly efficient one-pot method for the synthesis of amines from carbonyl compounds.[2] This pathway involves the reaction of 2-methylcyclohexanone with pentylamine to form an intermediate imine (or enamine), which is then reduced in situ to the target secondary amine.
This method is advantageous due to its operational simplicity and the ready availability of the starting materials. A variety of reducing agents can be employed, ranging from hydride reagents to catalytic hydrogenation.
Key considerations for this pathway include:
-
Choice of Reducing Agent: The selection of the reducing agent is critical for the success of the reaction. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the imine intermediate in the presence of the starting ketone. More reactive hydrides like sodium borohydride (NaBH₄) can also be used, but may lead to the reduction of the ketone as a side reaction. Catalytic hydrogenation over palladium, platinum, or nickel catalysts is another effective method, often favored in industrial settings for its cost-effectiveness and cleaner work-up.[2][3]
-
Reaction Conditions: The reaction is typically carried out in a protic solvent like methanol or ethanol, which facilitates both imine formation and reduction. The pH of the reaction medium can influence the rate of imine formation, with weakly acidic conditions often being optimal.
-
Stereoselectivity: The reduction of the imine intermediate can lead to the formation of two diastereomers: cis- and trans-2-methyl-N-pentylcyclohexan-1-amine. The stereochemical outcome is dependent on the reducing agent, reaction conditions, and the steric hindrance around the imine bond. The diastereoselectivity of reductive aminations of 2-substituted cyclohexanones is a well-studied area, and controlling this aspect is crucial for applications where a specific isomer is required.
A generalized workflow for this pathway is depicted below:
Figure 1: Reductive Amination Workflow.
N-Alkylation of 2-Methylcyclohexylamine
An alternative approach involves the N-alkylation of a pre-existing 2-methylcyclohexylamine with a suitable pentylating agent, typically a pentyl halide such as 1-bromopentane or 1-iodopentane. This is a classical nucleophilic substitution reaction where the primary amine acts as the nucleophile.
This method is straightforward but can be prone to over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium salts as byproducts. To favor mono-alkylation, it is common to use an excess of the starting amine relative to the alkylating agent.
Key considerations for this pathway include:
-
Choice of Alkylating Agent: The reactivity of the pentyl halide follows the order I > Br > Cl. Pentyl iodide or bromide are generally effective.
-
Base: A base is typically added to neutralize the hydrogen halide formed during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
-
Solvent: A polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) is often used to facilitate the Sₙ2 reaction.
The logical flow of this synthetic route is as follows:
Figure 2: N-Alkylation Workflow.
Data Presentation: Comparison of Synthesis Pathways
| Ketone | Amine | Reducing System | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference (Analogous) |
| 2-Methylcyclohexanone | Benzylamine | Pyridine-borane / 4Å MS | Methanol | ~80-90 (estimated) | Not Reported | General Protocol |
| Cyclohexanone | Aniline | Pd/C, H₂ | Cyclohexane | >95 | N/A | |
| (R)-3-Methylcyclohexanone | Ammonia | Imine Reductase (IRED) | Aqueous Buffer | 50 | 94% d.e. | |
| Cyclohexanone | Methylamine | Imine Reductase (IRED) | Aqueous Buffer | High Conversion | N/A | [4] |
Experimental Protocols
The following section provides a detailed, generalized experimental protocol for the synthesis of this compound via reductive amination, adapted from established procedures for similar transformations.
Reductive Amination using Sodium Cyanoborohydride
Materials:
-
2-Methylcyclohexanone
-
Pentylamine
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol
-
Acetic Acid
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-methylcyclohexanone (1.0 eq).
-
Dissolve the ketone in methanol (approximately 0.2-0.5 M concentration).
-
Add pentylamine (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Carefully add sodium cyanoborohydride (1.2 eq) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.
-
Add a few drops of acetic acid to maintain a slightly acidic pH (pH 5-6), which can be monitored using pH paper.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. Key expected signals in ¹H NMR would include a multiplet for the N-CH proton on the cyclohexane ring, a triplet for the methyl group of the pentyl chain, and a doublet for the methyl group on the cyclohexane ring. In ¹³C NMR, the carbon atom attached to the nitrogen (C1) would be shifted downfield.[5]
Mandatory Visualization
The logical relationship between the two primary synthesis pathways is presented below.
Figure 3: Overview of Synthesis Pathways.
Conclusion
The synthesis of this compound is readily achievable through established organic chemistry methodologies. Reductive amination of 2-methylcyclohexanone with pentylamine stands out as the most efficient and direct route, offering a one-pot procedure with good potential yields. The N-alkylation of 2-methylcyclohexylamine provides a viable alternative, although it may require more careful control to avoid over-alkylation. For both pathways, the stereochemical outcome is a critical consideration that needs to be analyzed and controlled depending on the specific application of the target compound. This guide provides the foundational knowledge and practical protocols for the successful synthesis and characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency [mdpi.com]
- 4. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Predicted Spectroscopic Data of 2-methyl-N-pentylcyclohexan-1-amine
Introduction: This document provides a predictive overview of the spectroscopic data for 2-methyl-N-pentylcyclohexan-1-amine. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of spectroscopic analysis and data from analogous structures to forecast the expected spectral characteristics. The information herein is intended to guide researchers and drug development professionals in the analysis and characterization of this and related molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds, including N-alkylamines and substituted cyclohexanes.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H | 0.5 - 2.0 | Broad Singlet | 1H |
| CH -NH (Cyclohexyl C1) | 2.3 - 2.8 | Multiplet | 1H |
| CH -CH₃ (Cyclohexyl C2) | 1.5 - 1.9 | Multiplet | 1H |
| N-CH₂ - (Pentyl C1') | 2.4 - 2.7 | Multiplet | 2H |
| -CH₂ - (Pentyl C2', C3', C4') | 1.2 - 1.6 | Multiplet | 6H |
| Cyclohexyl CH₂ (C3, C4, C5, C6) | 1.0 - 1.8 | Multiplet | 8H |
| -CH₃ (Pentyl C5') | 0.8 - 1.0 | Triplet | 3H |
| -CH₃ (Cyclohexyl C2-Methyl) | 0.8 - 1.1 | Doublet | 3H |
Note: The N-H proton signal is often broad and its chemical shift can vary with concentration and temperature due to hydrogen bonding. Addition of D₂O would cause this signal to disappear.[1][2][3]
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C -NH (Cyclohexyl C1) | 55 - 65 |
| C H-CH₃ (Cyclohexyl C2) | 30 - 40 |
| N-C H₂- (Pentyl C1') | 45 - 55 |
| Cyclohexyl Carbons (C3, C4, C5, C6) | 20 - 35 |
| Pentyl Carbons (C2', C3', C4') | 22 - 32 |
| C H₃ (Pentyl C5') | ~14 |
| C H₃ (Cyclohexyl C2-Methyl) | 15 - 25 |
Note: Carbons directly attached to the nitrogen atom are deshielded and appear further downfield.[1][3]
Predicted IR Spectroscopy Data
Table 3: Predicted Infrared Absorption Frequencies
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3300 - 3350 | Weak to Medium, Sharp |
| C-H (sp³) | Stretch | 2850 - 2960 | Strong |
| N-H | Wag | 665 - 910 | Medium to Strong, Broad |
| C-N | Stretch | 1020 - 1250 | Medium to Weak |
Note: As a secondary amine, a single, relatively sharp N-H stretching band is expected, which helps distinguish it from primary amines (two bands) and tertiary amines (no band).[4][5][6]
Predicted Mass Spectrometry Data
Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)
| m/z Value | Proposed Fragment | Notes |
| 183 | [M]⁺ | Molecular Ion |
| 168 | [M-CH₃]⁺ | Loss of the methyl group from the cyclohexane ring. |
| 112 | [M-C₅H₁₁]⁺ | Alpha-cleavage, loss of the pentyl radical. This is a highly probable fragmentation pathway for alkylamines.[3][6] |
| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage, loss of a butyl radical from the pentyl chain. |
Note: The Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight. The predicted molecular weight of C₁₂H₂₅N is 183.19, consistent with this rule.[1]
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of secondary amines like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for ¹H NMR chemical shift referencing (0 ppm).
-
Apparatus: Utilize a 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.[7]
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 45-90 degrees.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Parameters typically include a spectral width of 200-220 ppm and a longer relaxation delay (2-5 seconds) due to the longer relaxation times of carbon nuclei.[8]
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the resulting spectrum. Integrate the signals for ¹H NMR.
IR Spectroscopy Protocol
-
Sample Preparation: As the compound is expected to be a liquid, a neat sample can be analyzed. Place a single drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.
-
Apparatus: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Background Scan: Perform a background scan of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Scan: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.
-
Data Analysis: Identify key absorption bands and compare them to correlation tables for characteristic functional groups.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or through a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system. GC-MS is well-suited for volatile amines.
-
Apparatus: Employ a mass spectrometer, such as a Quadrupole or Time-of-Flight (TOF) analyzer.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation and create a characteristic fragmentation pattern.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, from m/z 30 to 300.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Relate the fragmentation pattern to the molecule's structure, paying special attention to characteristic cleavages like alpha-cleavage adjacent to the nitrogen atom.[6]
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel chemical entity.
Caption: Workflow for Spectroscopic Characterization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-methyl-N-pentylcyclohexan-1-amine
This technical guide provides a comprehensive overview of 2-methyl-N-pentylcyclohexan-1-amine, including its chemical identifiers, physicochemical properties, and detailed, plausible experimental protocols for its synthesis and characterization. Due to the limited availability of published experimental data for this specific compound, the methodologies presented are based on established and widely-used chemical principles for structurally similar molecules.
Chemical Identifiers and Physicochemical Properties
A summary of the key identifiers and computed physicochemical properties for this compound is presented below. This data is crucial for researchers in drug development and other scientific fields for the accurate identification and handling of the compound.
| Identifier/Property | Value | Source |
| CAS Number | 1019586-97-0 | ChemScene[1] |
| Molecular Formula | C₁₂H₂₅N | ChemScene[1] |
| Molecular Weight | 183.33 g/mol | ChemScene[1] |
| IUPAC Name | This compound | - |
| SMILES | CCCCCNC1C(C)CCCC1 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | ChemScene[1] |
| logP (octanol-water partition coefficient) | 3.3449 | ChemScene[1] |
| Hydrogen Bond Acceptors | 1 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Rotatable Bonds | 5 | ChemScene[1] |
Experimental Protocols
The following sections detail hypothetical, yet scientifically sound, experimental protocols for the synthesis and characterization of this compound. These protocols are derived from general methods for the synthesis of secondary amines via reductive amination.
Synthesis via Reductive Amination
A common and effective method for synthesizing N-alkylated cyclohexanamines is through the reductive amination of a corresponding ketone with a primary amine. This one-pot reaction involves the formation of an imine intermediate, which is then reduced to the target amine.
Reaction: 2-methylcyclohexanone + pentylamine → this compound
Materials:
-
2-methylcyclohexanone
-
Pentylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas supply
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-methylcyclohexanone (1 equivalent) and anhydrous dichloromethane.
-
Add pentylamine (1.1 equivalents) to the solution and stir for 20 minutes at room temperature.
-
Add a catalytic amount of glacial acetic acid (0.1 equivalents) and continue stirring.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, controlling any potential exotherm.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for the identification and purity assessment of volatile and semi-volatile organic compounds like this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for amine analysis (e.g., DB-5ms or equivalent).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized compound in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes to ensure elution of all components.
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500) to capture the molecular ion and characteristic fragment ions.
-
-
Data Analysis:
-
Analyze the resulting total ion chromatogram (TIC) to determine the retention time of the main peak and assess the purity of the sample.
-
Examine the mass spectrum of the main peak. The molecular ion peak should correspond to the molecular weight of this compound (183.33 g/mol ).
-
Interpret the fragmentation pattern to confirm the structure of the molecule. Characteristic fragments would arise from the loss of alkyl chains and cleavage of the cyclohexyl ring.
-
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound, as detailed in the experimental protocols.
References
Physical and chemical characteristics of 2-methyl-N-pentylcyclohexan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-methyl-N-pentylcyclohexan-1-amine (CAS No: 1019586-97-0). Due to the limited availability of experimental data in peer-reviewed literature, this document combines known information from chemical suppliers with predicted properties and inferred methodologies based on established chemical principles and analogous compounds. The guide covers the compound's structure, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and expected spectroscopic characteristics. As of the date of this publication, no public data exists regarding the biological activity or associated signaling pathways of this compound.
Introduction
This compound is a secondary amine featuring a substituted cyclohexane ring. Its structure, containing both a cyclic alkyl moiety and an N-pentyl group, suggests potential applications in materials science, as a synthetic intermediate, or in medicinal chemistry, where substituted cyclohexylamines are known to exhibit a range of biological activities. This guide aims to consolidate the available information and provide a predictive framework for the experimental handling and characterization of this molecule.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1019586-97-0 | ChemScene[1] |
| Molecular Formula | C₁₂H₂₅N | ChemScene[1] |
| Molecular Weight | 183.33 g/mol | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | ChemScene (Computed)[1] |
| LogP (Octanol-Water Partition Coefficient) | 3.3449 | ChemScene (Computed)[1] |
| Hydrogen Bond Donors | 1 | ChemScene (Computed)[1] |
| Hydrogen Bond Acceptors | 1 | ChemScene (Computed)[1] |
| Rotatable Bonds | 5 | ChemScene (Computed)[1] |
Synthesis
A likely and efficient method for the synthesis of this compound is the reductive amination of 2-methylcyclohexanone with n-pentylamine. This well-established reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.
Proposed Synthetic Workflow
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Workflow for the proposed synthesis via reductive amination.
Detailed Experimental Protocol (Proposed)
This protocol is a general guideline based on standard procedures for reductive amination. Optimization of reaction conditions may be necessary.
Materials:
-
2-Methylcyclohexanone
-
n-Pentylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-methylcyclohexanone (1.0 eq) in dichloromethane (DCM, 0.2 M) is added n-pentylamine (1.1 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Chemical Reactivity
As a secondary amine, this compound is expected to exhibit typical reactivity for this functional group. It will be basic and can be protonated by acids to form ammonium salts. The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to react with various electrophiles. Potential reactions include:
-
Alkylation: Reaction with alkyl halides to form tertiary amines or quaternary ammonium salts.
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Oxidation: Susceptible to oxidation, with the outcome depending on the oxidizing agent used.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecule's structure.
Infrared (IR) Spectroscopy
-
N-H Stretch: A single, weak to medium intensity absorption band is expected in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.
-
C-H Stretch: Multiple sharp peaks are expected in the 2850-2960 cm⁻¹ region due to the C-H stretching vibrations of the cyclohexyl and pentyl groups.
-
N-H Bend: A bending vibration may be observed around 1550-1650 cm⁻¹, although it can sometimes be weak or absent.
-
C-N Stretch: A weak to medium absorption is expected in the 1020-1250 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
N-H Proton: A broad singlet is expected, the chemical shift of which will be concentration and solvent dependent. This peak will disappear upon D₂O exchange.
-
Cyclohexyl and Pentyl Protons: A complex series of overlapping multiplets is expected in the upfield region (approximately 0.8-2.5 ppm).
-
CH-N Proton: The proton on the carbon attached to the nitrogen in the cyclohexane ring is expected to be a multiplet in the downfield region of the aliphatic signals (approximately 2.5-3.0 ppm).
-
CH₂-N Protons: The methylene protons on the pentyl group adjacent to the nitrogen are expected to be a triplet around 2.5-2.8 ppm.
-
Methyl Protons: A doublet for the methyl group on the cyclohexane ring and a triplet for the terminal methyl group of the pentyl chain are expected in the upfield region (approximately 0.8-1.2 ppm).
-
-
¹³C NMR:
-
Multiple signals are expected in the aliphatic region (approximately 10-60 ppm).
-
The carbon atom of the cyclohexane ring bonded to the nitrogen (C-N) is expected to be in the range of 50-60 ppm.
-
The carbon atom of the pentyl group bonded to the nitrogen (CH₂-N) is also expected in a similar downfield aliphatic region.
-
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 183.
-
Fragmentation: Alpha-cleavage is a characteristic fragmentation pathway for amines. This would involve the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of resonance-stabilized iminium ions. The major fragments would likely result from the loss of a butyl radical from the pentyl group or cleavage within the cyclohexane ring.
Biological Activity and Signaling Pathways
A thorough search of scientific databases and patent literature did not yield any information on the biological activity, mechanism of action, or associated signaling pathways for this compound. Therefore, no diagrams for signaling pathways or experimental workflows related to biological testing can be provided at this time. The biological effects of this compound remain an area for future investigation.
Conclusion
This compound is a compound for which basic chemical identifiers are known, but extensive experimental characterization is lacking in the public domain. This guide provides a predictive framework for its synthesis and spectroscopic properties based on established chemical principles. The absence of any reported biological activity highlights an opportunity for future research to explore the potential of this molecule in various scientific and industrial applications. Researchers investigating this compound are encouraged to perform thorough characterization to establish its physical, chemical, and biological properties.
References
An In-depth Technical Guide on the Solubility and Stability of 2-methyl-N-pentylcyclohexan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted solubility and stability of 2-methyl-N-pentylcyclohexan-1-amine, a secondary aliphatic amine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of amine chemistry and data from structurally similar molecules to provide well-informed estimations and detailed experimental protocols for empirical determination.
Core Physicochemical Properties
This compound is a secondary amine with a molecular formula of C₁₂H₂₅N and a molecular weight of 183.33 g/mol . Its structure, featuring a substituted cyclohexane ring and a pentyl group, dictates its physicochemical behavior.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₁₂H₂₅N | |
| Molecular Weight | 183.33 g/mol | |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | |
| Predicted LogP (Octanol-Water Partition Coefficient) | 3.3449 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 1 | |
| Rotatable Bonds | 5 |
Solubility Profile
The solubility of this compound is influenced by its molecular structure, which contains both a polar amine group capable of hydrogen bonding and non-polar hydrocarbon regions (the cyclohexane ring and pentyl chain).
Predicted Solubility
Based on the principles of "like dissolves like" and the behavior of similar N-alkylated cyclohexylamines, the following solubility profile is anticipated:
| Solvent Type | Predicted Solubility | Rationale |
| Water | Sparingly soluble to insoluble | The presence of a large non-polar hydrocarbon structure (C₁₂) is expected to dominate over the polarity of the secondary amine group, limiting aqueous solubility.[1][2] The amine group can form hydrogen bonds with water, but the bulky cyclohexyl and pentyl groups hinder this interaction.[3] |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | Soluble | These solvents can act as both hydrogen bond donors and acceptors, facilitating dissolution of the amine.[4] |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | The polarity of these solvents is sufficient to dissolve the amine. |
| Non-polar Organic Solvents (e.g., Hexane, Toluene, Chloroform) | Highly Soluble | The significant non-polar character of the cyclohexane and pentyl groups suggests high solubility in non-polar solvents.[3] |
| Aqueous Acidic Solutions (e.g., dilute HCl) | Soluble | As a weak base, this compound will react with acids to form a water-soluble ammonium salt.[5][6] |
| Aqueous Basic Solutions (e.g., dilute NaOH) | Insoluble | In a basic solution, the amine will remain in its free base form, which has low water solubility.[7] |
Stability Profile
The stability of this compound is a critical consideration for its handling, storage, and application. Like other secondary amines, it is susceptible to degradation through various pathways, including oxidation and thermal stress.
Thermal Stability
Secondary amines are generally less thermally stable than primary and tertiary amines.[8] Degradation is often accelerated in the presence of CO₂.[8] For this compound, thermal decomposition is likely to involve the cleavage of the C-N bonds.
Oxidative Stability
Oxidative degradation is a significant pathway for amines and can be initiated by exposure to air (oxygen), especially in the presence of metal ions.[9][10] The initial steps of oxidative degradation can involve the formation of an amine radical through electron or hydrogen abstraction.[11] Secondary amines have been shown to exhibit higher degradation rates compared to primary and tertiary amines under oxidative conditions.[9] However, the cyclic structure of the cyclohexane ring may confer a degree of increased stability compared to linear secondary amines.[9]
pH Stability
The stability of amines can be pH-dependent.[12][13] In acidic solutions, the formation of the protonated ammonium ion can protect the amine from certain degradation pathways. Conversely, in neutral or basic conditions, the free amine is more susceptible to oxidation.
Experimental Protocols
The following are detailed methodologies for the experimental determination of the solubility and stability of this compound.
Determination of Aqueous Solubility
Objective: To quantify the solubility of this compound in water at a given temperature.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of deionized water in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Allow the solution to stand undisturbed to let any undissolved material settle.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter may be necessary.
-
-
Quantification of Dissolved Amine:
-
Analyze the concentration of the amine in the supernatant using a suitable analytical technique such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): After extraction into an organic solvent.
-
High-Performance Liquid Chromatography (HPLC): With an appropriate column and detector.
-
Titration: With a standardized acid solution if the amine concentration is sufficiently high.
-
-
-
Calculation:
-
Calculate the solubility in units such as mg/mL or mol/L based on the determined concentration and the volume of the aliquot.
-
Determination of pH-Dependent Solubility
Objective: To assess the solubility of this compound in aqueous solutions of varying pH.
Methodology:
-
Follow the protocol for aqueous solubility determination, but use buffered solutions at different pH values (e.g., pH 3, 5, 7, 9, 11) instead of deionized water.[7]
-
Quantify the dissolved amine concentration at each pH to generate a pH-solubility profile.
Assessment of Thermal Stability
Objective: To evaluate the thermal stability of this compound.
Methodology (using Thermogravimetric Analysis - TGA):
-
Sample Preparation: Place a small, accurately weighed amount of the amine in a TGA sample pan.
-
TGA Analysis:
-
Heat the sample under a controlled atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions) at a constant heating rate (e.g., 10 °C/min).[14]
-
Monitor the sample weight as a function of temperature.
-
-
Data Analysis:
-
The onset temperature of weight loss indicates the beginning of thermal decomposition.
-
The temperature at which a certain percentage of weight loss occurs (e.g., T₅% for 5% weight loss) can be used as a measure of thermal stability.[15]
-
Assessment of Oxidative Stability
Objective: To determine the stability of this compound under oxidative conditions.
Methodology:
-
Sample Preparation: Prepare a solution of the amine in a suitable solvent (aqueous or organic).
-
Stress Conditions:
-
Time-Course Analysis:
-
Withdraw aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quench any ongoing reaction if necessary.
-
-
Quantification of Degradation:
-
Analyze the concentration of the parent amine in each aliquot using a stability-indicating analytical method (e.g., HPLC, GC-MS) that can separate the parent compound from its degradation products.
-
-
Data Analysis:
-
Plot the concentration of the amine versus time to determine the degradation rate.
-
Potential Degradation Pathway
The following diagram illustrates a generalized oxidative degradation pathway for a secondary amine, which is applicable to this compound.
Caption: Generalized oxidative degradation pathway for a secondary amine.
References
- 1. N-Methylcyclohexylamine | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amine - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chemhaven.org [chemhaven.org]
- 6. byjus.com [byjus.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Degradation of acylaminopenicillins with regard to their pH dependency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide on 2-methyl-N-pentylcyclohexan-1-amine
This technical guide provides a comprehensive overview of the existing, albeit limited, scientific literature on the chemical compound 2-methyl-N-pentylcyclohexan-1-amine. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development. Due to the scarcity of data specific to this molecule, this guide also incorporates information from closely related N-alkylated cyclohexylamine derivatives to infer potential properties and synthetic routes.
Physicochemical Properties
Quantitative data for this compound is sparse and primarily available from chemical suppliers. The following table summarizes the known physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₅N | ChemScene |
| Molecular Weight | 183.33 g/mol | ChemScene |
| CAS Number | 1019586-97-0 | ChemScene |
| Topological Polar Surface Area (TPSA) | 12.0 Ų | ChemScene (Computed) |
| logP (Octanol-Water Partition Coefficient) | 3.34 | ChemScene (Computed) |
| Hydrogen Bond Donors | 1 | ChemScene (Computed) |
| Hydrogen Bond Acceptors | 1 | ChemScene (Computed) |
| Rotatable Bonds | 5 | ChemScene (Computed) |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not available in the published literature. However, a plausible and commonly employed method for the synthesis of N-alkylated cyclohexylamines is through the reductive amination of the corresponding cyclohexanone.
Proposed Synthetic Method: Reductive Amination
This method involves the reaction of 2-methylcyclohexanone with pentylamine in the presence of a reducing agent. A mild and effective protocol for such transformations utilizes pyridine-borane as the reducing agent and molecular sieves to facilitate the formation of the intermediate imine.
Reaction:
2-methylcyclohexanone + pentylamine --(Pyridine-borane, 4Å molecular sieves)--> this compound
Experimental Protocol (General Procedure based on similar reactions):
-
To a solution of 2-methylcyclohexanone (1.0 eq) and pentylamine (1.0-1.2 eq) in a suitable solvent (e.g., methanol or dichloromethane) is added powdered and activated 4Å molecular sieves.
-
The mixture is stirred at room temperature for a period to facilitate imine formation.
-
Pyridine-borane (0.8-1.0 eq) is then added to the reaction mixture.
-
The reaction is stirred for an extended period (typically 12-24 hours) at room temperature.
-
Upon completion, the reaction is quenched, for example, by the addition of dilute hydrochloric acid.
-
The pH is then adjusted to be basic using a solution of sodium hydroxide.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product can then be purified by a suitable method, such as distillation or column chromatography, to yield this compound.
Note: This is a generalized protocol and would require optimization for the specific substrates.
Synthetic Workflow Diagram
Potential Biological Activities and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity, mechanism of action, or signaling pathways of this compound. However, studies on various derivatives of cyclohexylamine suggest a range of potential pharmacological activities.
Derivatives of cyclohexylamine have been investigated for several biological applications, including:
-
Antimicrobial Activity: Some cyclohexylamine derivatives have demonstrated activity against various bacterial and fungal strains.
-
Anticonvulsant Properties: Certain N-substituted cyclohexylamine analogs have been explored for their potential as anticonvulsant agents.
-
Anti-inflammatory and Analgesic Effects: Research into related compounds has indicated potential anti-inflammatory and pain-relieving properties.
It is crucial to emphasize that these are general activities observed in structurally related compounds, and specific testing of this compound is required to determine its pharmacological profile.
Due to the complete lack of data on the mechanism of action for this specific compound, no signaling pathway diagrams can be provided.
Conclusion
The existing literature on this compound is extremely limited, with available information confined to basic physicochemical properties. A plausible synthetic route via reductive amination of 2-methylcyclohexanone can be proposed based on established chemical methodologies for similar compounds. The biological activity of this specific molecule remains uninvestigated, although the broader class of cyclohexylamine derivatives has shown promise in various therapeutic areas. This guide highlights the significant knowledge gap and underscores the need for further research to elucidate the chemical and biological properties of this compound.
An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-methyl-N-pentylcyclohexan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational isomers of 2-methyl-N-pentylcyclohexan-1-amine. Due to the presence of two stereocenters and a flexible cyclohexane ring, this molecule can exist as multiple stereoisomers, each with distinct conformational preferences. Understanding these structural nuances is critical for applications in medicinal chemistry and drug development, where specific conformations dictate biological activity. This document outlines the stereochemical possibilities, analyzes the conformational equilibrium based on established principles of cyclohexane stereochemistry, and provides detailed, albeit generalized, experimental protocols for the synthesis and characterization of this and structurally related compounds.
Molecular Structure and Stereoisomerism
This compound possesses two chiral centers at the C1 and C2 positions of the cyclohexane ring. This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers: (1R,2R) and (1S,2S) (the trans isomers), and (1R,2S) and (1S,2R) (the cis isomers). The relative orientation of the methyl and N-pentylamino groups significantly influences the molecule's three-dimensional shape and, consequently, its physical, chemical, and biological properties.
Conformational Analysis
The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. In a substituted cyclohexane, each substituent can occupy either an axial or an equatorial position. These two chair conformations are in rapid equilibrium through a process called ring flip. The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers.[1] Larger A-values indicate a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.[2]
Table 1: Estimated Physicochemical and Conformational Data
| Property | Value (Estimated) | Source/Rationale |
| Molecular Formula | C₁₂H₂₅N | - |
| Molecular Weight | 183.34 g/mol | - |
| A-value (Methyl) | ~1.7 kcal/mol | [3] |
| A-value (Amino, -NH₂) | ~1.2-1.6 kcal/mol | [2] |
| A-value (N-pentylamino) | >1.6 kcal/mol | Estimated to be larger than -NH₂ due to the bulk of the pentyl group. |
Conformational Analysis of cis-2-methyl-N-pentylcyclohexan-1-amine
In the cis isomers, the methyl and N-pentylamino groups are on the same face of the cyclohexane ring. In a chair conformation, one substituent must be in an axial position while the other is equatorial.[4][5] Through ring flip, their positions are interchanged. The more stable conformation will have the bulkier group in the equatorial position. Given that the N-pentylamino group is significantly larger than the methyl group, the equilibrium will strongly favor the conformation where the N-pentylamino group is equatorial and the methyl group is axial.
Conformational Analysis of trans-2-methyl-N-pentylcyclohexan-1-amine
In the trans isomers, the methyl and N-pentylamino groups are on opposite faces of the ring. This allows for both substituents to be in equatorial positions in one chair conformation, or both in axial positions in the other.[4][5] The conformation with both groups in the equatorial positions is overwhelmingly more stable, as it avoids the significant steric strain of 1,3-diaxial interactions that would be present in the diaxial conformer.
Experimental Protocols
Synthesis via Reductive Amination
A common and efficient method for the synthesis of N-alkylated amines is reductive amination.[6][7] This process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the target amine. For the synthesis of this compound, one could start with 2-methylcyclohexanone and pentylamine, or with 2-methylcyclohexylamine and pentanal.
Protocol: Reductive Amination using Sodium Triacetoxyborohydride
-
Reaction Setup: In a round-bottom flask, dissolve 2-methylcyclohexanone (1.0 eq) and pentylamine (1.1 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the solution portion-wise at room temperature. The use of a mild reducing agent like NaBH(OAc)₃ is often preferred as it is selective for the iminium ion intermediate and does not readily reduce the starting ketone.[7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Spectroscopic Characterization
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure and stereochemistry of organic molecules.[8][9] For this compound, NMR can be used to confirm the presence of the methyl, pentyl, and cyclohexyl moieties. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can help determine the relative stereochemistry (cis or trans) by observing through-space interactions between protons. Low-temperature NMR studies can be employed to slow down the chair-flip process, potentially allowing for the observation of individual conformers and the determination of their relative populations.[8]
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Cyclohexyl CH -N | ~2.5 - 3.0 | Multiplet |
| Cyclohexyl CH -CH₃ | ~1.5 - 2.0 | Multiplet |
| Cyclohexyl -CH ₂- | ~1.0 - 1.9 | Multiplets |
| N-CH ₂- (pentyl) | ~2.4 - 2.8 | Triplet |
| -CH ₂- (pentyl chain) | ~1.2 - 1.6 | Multiplets |
| -CH ₃ (pentyl) | ~0.9 | Triplet |
| -CH ₃ (cyclohexyl) | ~0.8 - 1.0 | Doublet |
Gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the molecule.[10][11] The molecular ion peak (M⁺) would be expected at m/z = 183. Characteristic fragmentation patterns for amines often involve alpha-cleavage, leading to the loss of alkyl radicals adjacent to the nitrogen atom.
Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the purified product in a volatile organic solvent (e.g., acetone or methanol).[11]
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS instrument.
-
GC Separation: The sample is vaporized and separated on a capillary column (e.g., a non-polar or low-polar column). A typical temperature program might start at a low temperature (e.g., 80°C), hold for a minute, and then ramp up to a higher temperature (e.g., 290°C).[10][12]
-
MS Detection: As the separated components elute from the GC column, they are ionized (typically by electron impact) and the resulting ions are separated by their mass-to-charge ratio.
FTIR spectroscopy can identify the functional groups present in the molecule. For a secondary amine like this compound, a characteristic N-H stretching absorption is expected.[13][14]
Protocol: FTIR Analysis (ATR)
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a drop of the liquid sample onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over a typical range (e.g., 4000-650 cm⁻¹).
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent after analysis.
Table 3: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Weak to Medium, Sharp |
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| N-H Bend | 1550 - 1650 | Variable |
| C-N Stretch | 1000 - 1250 | Weak to Medium |
Conclusion
The molecular structure and conformational landscape of this compound are dictated by the principles of stereoisomerism and cyclohexane conformational analysis. The presence of two chiral centers leads to four stereoisomers, with the trans isomers exhibiting a strong preference for a diequatorial conformation and the cis isomers favoring the conformation with the larger N-pentylamino group in the equatorial position. While specific experimental data for this molecule is limited, established synthetic and analytical protocols for similar compounds provide a robust framework for its preparation and characterization. A thorough understanding of its three-dimensional structure is a prerequisite for any investigation into its biological activity and potential applications in drug development.
References
- 1. A value - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. fiveable.me [fiveable.me]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. NMR spectroscopic conformational analysis of 4-methylene-cyclohexyl pivalate-The effect of sp2 hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 11. memphis.edu [memphis.edu]
- 12. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
Uncharted Territory: The Potential Biological Activity of 2-methyl-N-pentylcyclohexan-1-amine
A Technical Review for Researchers and Drug Development Professionals
Disclaimer: This technical guide addresses the potential biological activity of 2-methyl-N-pentylcyclohexan-1-amine. It is important to note at the outset that a comprehensive search of the current scientific literature reveals a significant lack of specific data for this compound. As such, this document will explore the known biological activities of structurally related molecules to provide a predictive framework for researchers. The information presented herein is intended to guide future research and should not be interpreted as established fact for the title compound.
Introduction
This compound is a saturated cyclic amine with a molecular formula of C12H25N. Its structure, featuring a methylated cyclohexane ring and an N-pentyl substituent, suggests potential interactions with various biological targets. However, to date, no peer-reviewed studies have been published detailing its synthesis, pharmacological characterization, or mechanism of action. This guide, therefore, serves as a starting point for researchers interested in this novel chemical entity, drawing parallels from analogous compounds to hypothesize potential areas of biological relevance.
Physicochemical Properties (Predicted)
While experimental data is unavailable, the physicochemical properties of this compound can be predicted based on its structure. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted Value/Information |
| Molecular Formula | C12H25N |
| Molecular Weight | 183.34 g/mol |
| LogP (Octanol/Water Partition Coefficient) | Likely to be in the range of 3.5 - 4.5, indicating high lipophilicity. |
| pKa | Expected to be in the range of 10-11 for the protonated amine, typical for secondary amines. |
| Water Solubility | Predicted to be low due to its high lipophilicity. |
| Stereoisomerism | The presence of two chiral centers (at C1 and C2 of the cyclohexane ring) indicates the existence of four possible stereoisomers (cis and trans pairs of enantiomers). |
Review of Structurally Related Compounds and Potential Biological Activities
To infer the potential biological activity of this compound, we will examine the known pharmacology of its core structural components: the N-pentylcyclohexanamine scaffold and the 2-methylcyclohexanamine moiety.
N-Alkyl-Cyclohexanamines: A Landscape of CNS Activity
N-alkylation of the cyclohexanamine core has been a strategy in the development of compounds with central nervous system (CNS) activity. The length and nature of the N-alkyl chain can significantly influence potency and receptor selectivity.
Studies on N-alkylated amphetamines, which share the feature of an N-alkyl amine, have shown that increasing the N-alkyl chain length can modulate activity at monoamine transporters. For instance, in a series of d-N-alkylated amphetamines, potency was inversely related to the N-alkyl chain length for substituents larger than ethyl. This suggests that the N-pentyl group in this compound may confer a specific pharmacological profile compared to shorter-chain analogs.
2-Methylcyclohexanamine Derivatives: Modulators of Receptors and Transporters
The presence of a methyl group on the cyclohexane ring, specifically at the 2-position, introduces steric hindrance and can influence the binding orientation of the molecule to its target. While no direct studies on this compound exist, research on other 2-methylcyclohexanamine derivatives provides valuable insights.
Some studies on cyclohexylamine derivatives have indicated potential stimulating effects similar to amphetamines[1]. Furthermore, the broader class of cyclohexane derivatives has been explored for a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties[2].
Postulated Mechanisms of Action and Signaling Pathways
Given the structural similarities to known psychoactive compounds, it is plausible that this compound could interact with monoamine systems in the brain. The following represents a hypothetical workflow for investigating its potential mechanism of action.
Proposed Experimental Protocols
The following are generalized protocols that would be necessary to elucidate the biological activity of this compound. These are based on standard methodologies in pharmacology and drug discovery.
Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound for a panel of receptors and transporters, with a primary focus on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
-
Methodology:
-
Prepare cell membranes or synaptosomes expressing the target protein.
-
Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki (inhibition constant) from the IC50 (half-maximal inhibitory concentration) values using the Cheng-Prusoff equation.
-
In Vitro Monoamine Transporter Uptake Assays
-
Objective: To determine if this compound acts as an inhibitor or a substrate (releaser) at monoamine transporters.
-
Methodology:
-
Use cells stably expressing DAT, NET, or SERT, or synaptosomes.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add a radiolabeled monoamine substrate (e.g., [³H]dopamine).
-
After a short incubation period, terminate the uptake by washing with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity.
-
For release assays, pre-load the cells with the radiolabeled monoamine and then expose them to the test compound, measuring the amount of radioactivity released into the medium.
-
Conclusion and Future Directions
The biological activity of this compound remains an open question in the scientific community. Based on the analysis of structurally related compounds, it is reasonable to hypothesize that this molecule may exhibit activity within the central nervous system, potentially as a modulator of monoamine transporters. However, without empirical data, this remains speculative.
Future research should focus on the following:
-
Chemical Synthesis and Stereoisomer Separation: The synthesis of this compound and the separation of its stereoisomers are the first critical steps.
-
In Vitro Pharmacological Profiling: A comprehensive screening against a broad panel of CNS targets is necessary to identify primary biological targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs with variations in the N-alkyl chain and substitutions on the cyclohexane ring would provide valuable insights into the structural requirements for activity.
This technical guide is intended to be a living document, to be updated as new research on this compound becomes available. The lack of current data underscores a unique opportunity for novel research in the field of medicinal chemistry and pharmacology.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-methyl-N-pentylcyclohexan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the synthesis of 2-methyl-N-pentylcyclohexan-1-amine from 2-methylcyclohexanone via reductive amination. This transformation is a key step in the synthesis of various substituted cyclohexylamine derivatives, which are important structural motifs in many biologically active compounds. The described methodology is based on established principles of reductive amination, a widely used and versatile method for the formation of C-N bonds.[1][2]
The synthesis involves the reaction of a ketone, 2-methylcyclohexanone, with a primary amine, pentylamine, in the presence of a reducing agent and a catalyst. The reaction proceeds through the initial formation of an imine intermediate, which is subsequently reduced in situ to the desired secondary amine, this compound.[1] Various catalytic systems, including those based on palladium and platinum, are effective for this transformation.[3]
Reaction Scheme
The overall chemical transformation is depicted below:
Experimental Protocol
This protocol details the reductive amination of 2-methylcyclohexanone with pentylamine using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.
Materials:
-
2-Methylcyclohexanone (98%)
-
Pentylamine (99%)
-
Palladium on carbon (10 wt. % Pd)
-
Methanol (anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrogen gas (H₂)
-
High-pressure reaction vessel (e.g., Parr hydrogenator)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas (nitrogen or argon) supply
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a high-pressure reaction vessel, add 2-methylcyclohexanone (1.0 eq), pentylamine (1.1 eq), and anhydrous methanol as the solvent.
-
Catalyst Addition: Carefully add 10% palladium on carbon (5 mol % Pd) to the reaction mixture under a stream of inert gas.
-
Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion of the reaction, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Solvent Removal: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol.
-
Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain the pure this compound.
Quantitative Data Summary
The following table summarizes the typical quantities of reagents and expected yield for this synthesis.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Quantity | Yield (%) | Purity (%) |
| 2-Methylcyclohexanone | 112.17 | 1.0 | 5.0 g | - | >98 |
| Pentylamine | 87.16 | 1.1 | 4.7 g | - | >99 |
| 10% Palladium on Carbon | - | 0.05 | 0.24 g | - | - |
| This compound | 183.34 | - | - | ~85 | >95 |
Characterization Data
The final product, this compound, can be characterized by standard analytical techniques:
-
¹H NMR (CDCl₃): Spectral data should be consistent with the assigned structure, showing characteristic peaks for the cyclohexyl, methyl, and pentyl groups.
-
¹³C NMR (CDCl₃): The number of signals and their chemical shifts should correspond to the carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (183.34 g/mol ).[4]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic N-H stretching vibration.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Reductive Amination
The following diagram outlines the logical progression of the reductive amination reaction.
Caption: Key stages of the reductive amination process.
References
Application Notes and Protocols: Purification of 2-methyl-N-pentylcyclohexan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 2-methyl-N-pentylcyclohexan-1-amine, a secondary amine of interest in various research and development applications. The protocol outlines a multi-step approach, including acid-base extraction, column chromatography, and final salt formation for long-term storage and high purity.
Introduction
This compound is a secondary amine whose purity is critical for its intended applications. The synthesis of this compound, typically through reductive amination of 2-methylcyclohexanone with pentylamine, can result in a mixture of starting materials, the desired product, and potential byproducts such as the corresponding tertiary amine or unreacted intermediates. This protocol is designed to effectively remove these impurities, yielding a final product of high purity.
Data Presentation
The following table summarizes the expected outcomes at each stage of the purification process. The values presented are typical and may vary depending on the initial purity of the crude material.
| Purification Step | Key Parameters | Expected Purity | Expected Yield |
| Crude Product | - | 70-85% | 100% (starting point) |
| Acid-Base Extraction | 1 M HCl (aq), 2 M NaOH (aq) | 85-95% | 80-90% |
| Column Chromatography | Amine-functionalized silica gel, Hexane:Ethyl Acetate gradient | >98% | 70-85% (from extracted material) |
| Salt Formation (Optional) | HCl in diethyl ether | >99% | 90-95% (from chromatographed material) |
Experimental Protocols
Materials and Reagents
-
Crude this compound
-
Diethyl ether (Et2O), anhydrous
-
1 M Hydrochloric acid (HCl) aqueous solution
-
2 M Sodium hydroxide (NaOH) aqueous solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Hexane, HPLC grade
-
Ethyl acetate, HPLC grade
-
Triethylamine (Et3N)
-
Amine-functionalized silica gel (e.g., Biotage® KP-NH) or basic alumina[1][2]
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Ninhydrin stain (for visualization of amines on TLC)
-
2 M HCl in diethyl ether
Protocol 1: Purification by Acid-Base Extraction
This initial step is designed to remove non-basic impurities from the crude product.
-
Dissolution: Dissolve the crude this compound in diethyl ether (10 mL per 1 g of crude material).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract three times with an equal volume of 1 M HCl. The amine will be protonated and move into the aqueous layer.
-
Separation of Non-Basic Impurities: Combine the aqueous layers. The organic layer, containing non-basic impurities, can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 2 M NaOH until the pH is greater than 10. This will deprotonate the amine, causing it to separate from the aqueous layer.
-
Back Extraction: Extract the free amine back into diethyl ether (three times with an equal volume).
-
Washing and Drying: Combine the organic layers and wash once with saturated brine solution. Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified amine.
Protocol 2: Purification by Column Chromatography
This step is crucial for separating the desired secondary amine from structurally similar impurities like the starting materials or over-alkylated products.[1][2]
-
Stationary Phase Selection: Pack a chromatography column with amine-functionalized silica gel or basic alumina.[1][2] If using standard silica gel, it is essential to pre-treat the silica by eluting with the mobile phase containing a small amount of triethylamine (e.g., 1%) to neutralize acidic sites.[2]
-
Mobile Phase Selection: A common mobile phase is a gradient of ethyl acetate in hexane. The optimal solvent system should be determined by TLC analysis.
-
Sample Loading: Dissolve the amine from the previous step in a minimal amount of the initial mobile phase solvent and load it onto the column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC, visualizing with a suitable stain such as ninhydrin (primary and secondary amines will stain).[3]
-
Purity Analysis: Combine the pure fractions and verify the purity using an appropriate analytical technique (e.g., GC-MS, NMR).
-
Concentration: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Protocol 3: Optional Salt Formation for High Purity and Storage
For long-term storage and to obtain a solid, highly pure form of the amine, it can be converted to its hydrochloride salt.
-
Dissolution: Dissolve the purified amine in a minimal amount of anhydrous diethyl ether.
-
Precipitation: While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.
-
Drying: Dry the salt under vacuum to obtain a stable, crystalline solid. The free amine can be regenerated by dissolving the salt in water and basifying with NaOH, followed by extraction.[4]
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Application Note: GC-MS Analysis of 2-methyl-N-pentylcyclohexan-1-amine
Abstract
This application note details a comprehensive protocol for the qualitative and quantitative analysis of 2-methyl-N-pentylcyclohexan-1-amine using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is tailored for researchers, scientists, and professionals in the field of drug development and chemical analysis. The protocol outlines sample preparation, GC-MS instrumentation parameters, and data analysis procedures. Representative quantitative data and a detailed experimental workflow are provided to guide users in achieving accurate and reproducible results.
Introduction
This compound is a substituted cyclohexylamine derivative of interest in pharmaceutical and chemical research. Accurate and sensitive analytical methods are crucial for its identification, quantification, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] It offers high chromatographic resolution and definitive mass spectral identification. This application note provides a standardized procedure for the GC-MS analysis of this compound, which may require derivatization to enhance its volatility and chromatographic properties.[2]
Experimental Protocol
Sample Preparation
Proper sample preparation is critical for accurate GC-MS analysis. As amines can exhibit poor peak shape and column interactions, derivatization is often recommended.[2]
Materials:
-
This compound standard
-
Dichloromethane (DCM), GC grade[3]
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Glass autosampler vials (1.5 mL) with inserts[3]
-
Vortex mixer
-
Heating block
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in dichloromethane at a concentration of 1 mg/mL.
-
Working Standard Dilution: From the stock solution, prepare a working standard of 10 µg/mL in dichloromethane.[3]
-
Derivatization:
-
Pipette 100 µL of the working standard solution into a clean, dry autosampler vial.
-
Add 50 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block.
-
Allow the vial to cool to room temperature before placing it in the GC autosampler.
-
GC-MS Instrumentation and Parameters
The analysis is performed on a standard GC-MS system. The following parameters are recommended but may be optimized for specific instrumentation.
Gas Chromatograph (GC) Parameters:
| Parameter | Value |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[2] |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless[2] |
| Carrier Gas | Helium[2] |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | Initial temperature of 80°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5 minutes.[2][4] |
Mass Spectrometer (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI)[4][5] |
| Ionization Energy | 70 eV[4][5] |
| Transfer Line Temperature | 290°C[2] |
| Ion Source Temperature | 230°C |
| Mass Scan Range | 40-500 amu[6] |
| Solvent Delay | 4 minutes |
Data Presentation
The following table summarizes the expected quantitative data for the trimethylsilyl (TMS) derivative of this compound. The molecular weight of the underivatized compound is 183.34 g/mol . The TMS derivative will have a molecular weight of 255.52 g/mol .
| Analyte | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound-TMS | ~12.5 | 255 | 240, 156, 114, 73 | 5 | 15 |
Note: The retention time and fragment ions are representative and may vary depending on the specific instrumentation and chromatographic conditions.
Data Analysis
The identification of the derivatized this compound is achieved by comparing its retention time with that of a known standard and by matching its mass spectrum with a reference library such as the National Institute of Standards and Technology (NIST) database.[5][7] For quantitative analysis, a calibration curve should be constructed using a series of standards of known concentrations.
Experimental Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion
This application note provides a detailed and robust protocol for the GC-MS analysis of this compound. The methodology, including sample preparation with derivatization, optimized instrumental parameters, and data analysis guidelines, is designed to yield reliable and reproducible results. This protocol serves as a valuable resource for researchers and scientists engaged in the analysis of cyclohexylamine derivatives and related compounds.
References
Application Note: NMR Spectroscopic Characterization of 2-methyl-N-pentylcyclohexan-1-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of small organic molecules.[1][2][3] This application note provides a detailed protocol for the characterization of 2-methyl-N-pentylcyclohexan-1-amine using ¹H and ¹³C NMR, along with 2D NMR techniques. The methodologies outlined here are crucial for confirming the chemical structure, determining stereochemistry, and ensuring the purity of the compound, which are critical aspects in pharmaceutical research and development. For substituted cyclohexanes, NMR is particularly powerful in determining the relative stereochemistry of substituents.[4][5]
Predicted NMR Data
Due to the absence of readily available experimental spectra for this compound, the following tables present predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS). These predictions are based on the analysis of structurally similar compounds, such as 2-methylcyclohexylamine and N-substituted cyclohexylamines.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Cyclohexyl H1 | 2.5 - 2.8 | m | 1H |
| Cyclohexyl H2 | 1.5 - 1.8 | m | 1H |
| Cyclohexyl CH (other) | 1.0 - 2.0 | m | 8H |
| N-H | 0.8 - 1.5 | br s | 1H |
| N-CH₂ | 2.4 - 2.7 | t | 2H |
| N-CH₂-CH₂ | 1.3 - 1.6 | m | 2H |
| -(CH₂)₂-CH₃ | 1.2 - 1.4 | m | 4H |
| Cyclohexyl-CH₃ | 0.8 - 1.1 | d | 3H |
| Pentyl-CH₃ | 0.8 - 1.0 | t | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Cyclohexyl C1 | 55 - 60 |
| Cyclohexyl C2 | 35 - 40 |
| Cyclohexyl C3 | 28 - 33 |
| Cyclohexyl C4 | 24 - 28 |
| Cyclohexyl C5 | 25 - 30 |
| Cyclohexyl C6 | 30 - 35 |
| Cyclohexyl-CH₃ | 15 - 20 |
| N-CH₂ | 45 - 50 |
| N-CH₂-CH₂ | 30 - 35 |
| N-CH₂-CH₂-CH₂ | 28 - 33 |
| N-(CH₂)₃-CH₂ | 22 - 26 |
| Pentyl-CH₃ | 13 - 15 |
Experimental Protocols
A comprehensive NMR analysis involves a series of experiments, from simple 1D acquisitions to more complex 2D correlations.
Sample Preparation
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the N-H proton.[6][7]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter to avoid compromising spectral quality.
¹H NMR Spectroscopy
-
Objective: To identify the number of unique proton environments and their neighboring protons through spin-spin coupling.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
-
¹³C{¹H} NMR Spectroscopy
-
Objective: To determine the number of unique carbon environments. The {¹H} indicates proton decoupling, resulting in singlets for each carbon.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
-
2D NMR Spectroscopy
For unambiguous assignment of all proton and carbon signals and to determine the stereochemical relationship between the methyl and the N-pentylamino groups, 2D NMR experiments are essential.[5][8]
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling correlations, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of protons, which is crucial for determining the stereochemistry (cis/trans isomerism) of the substituents on the cyclohexane ring.
Data Analysis Workflow
The following diagram illustrates the logical workflow for the complete NMR characterization of this compound.
Caption: Experimental workflow for NMR characterization.
Key NMR Correlations for Structural Assignment
The following diagram illustrates the key correlations expected in the 2D NMR spectra that are critical for assigning the structure of this compound.
Caption: Key 2D NMR correlations for structure assignment.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust methodology for the complete structural characterization of this compound. The predicted data and detailed protocols in this application note serve as a comprehensive guide for researchers in the pharmaceutical and chemical industries to verify the identity, purity, and stereochemistry of this and related compounds. Accurate structural determination is a fundamental requirement for understanding biological activity and for regulatory submissions.
References
- 1. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 4. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2D NMR study of the substituted cyclohexenecarboxylic acids | Poster Board #1131 - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for 2-methyl-N-pentylcyclohexan-1-amine in Drug Discovery
Disclaimer: Publicly available scientific literature lacks specific data on the direct application of 2-methyl-N-pentylcyclohexan-1-amine as a building block in drug discovery. The following application notes and protocols are presented as a hypothetical case study based on the known roles of similar N-alkylated cyclohexylamine scaffolds and the general principles of medicinal chemistry. This document is intended to serve as an illustrative guide for researchers and drug development professionals on how such a building block could be utilized.
Introduction
This compound is a secondary amine featuring a substituted cyclohexane ring. This chemical scaffold possesses several characteristics that make it an interesting starting point for the synthesis of novel bioactive molecules. The cyclohexane moiety provides a three-dimensional structure that can be advantageous for binding to protein targets, while the secondary amine offers a reactive handle for further chemical modifications. The presence of a methyl group can also influence the compound's binding affinity and metabolic stability, a concept often referred to as the "magic methyl" effect in medicinal chemistry.[1][2]
These application notes outline a hypothetical use of this compound as a building block for the development of novel inhibitors of a hypothetical kinase, "Kinase X," which is implicated in inflammatory diseases.
Hypothetical Application: Development of Kinase X Inhibitors
This section describes a hypothetical workflow for the synthesis and evaluation of a novel drug candidate derived from this compound.
Experimental Workflow
Caption: Hypothetical workflow for the synthesis and evaluation of a Kinase X inhibitor.
Protocols
Protocol 1: Synthesis of a Hypothetical Kinase X Inhibitor
This protocol describes the synthesis of a hypothetical inhibitor, "Compound-101," from this compound.
Materials:
-
This compound
-
Pyrimidine-4-carbonyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add triethylamine (1.2 eq) to the solution and cool to 0°C.
-
Slowly add a solution of pyrimidine-4-carbonyl chloride (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield Compound-101.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase X Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of Compound-101 against Kinase X.
Materials:
-
Recombinant human Kinase X
-
ATP
-
Kinase substrate peptide
-
Compound-101 (dissolved in DMSO)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of Compound-101 in DMSO.
-
In a 96-well plate, add the kinase buffer, Kinase X, and the substrate peptide.
-
Add the diluted Compound-101 to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of Compound-101 relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation
The following table presents hypothetical data for a series of compounds derived from this compound, illustrating how quantitative data would be structured.
| Compound ID | R Group Modification | Kinase X IC50 (nM) | Cell-based Inflammation EC50 (nM) | Cytotoxicity CC50 (µM) |
| Compound-101 | Pyrimidine-4-carboxamide | 50 | 250 | > 50 |
| Compound-102 | Benzoyl | 200 | 800 | > 50 |
| Compound-103 | Thiophene-2-carboxamide | 75 | 350 | > 50 |
| Control Drug | Known Kinase X Inhibitor | 10 | 50 | 25 |
Signaling Pathway
The following diagram illustrates the hypothetical mechanism of action of Compound-101 in an inflammatory signaling pathway.
Caption: Hypothetical inhibition of the Kinase X signaling pathway by Compound-101.
Conclusion
While there is currently no specific published data on the use of this compound in drug discovery, its structural features suggest it could be a valuable building block. The provided hypothetical application notes and protocols demonstrate a potential workflow for its utilization in the development of novel kinase inhibitors. Researchers are encouraged to explore the synthesis and biological evaluation of derivatives of this and similar scaffolds.
References
High-performance liquid chromatography method for 2-methyl-N-pentylcyclohexan-1-amine
An Application Note and Protocol for the High-Performance Liquid Chromatography Analysis of 2-methyl-N-pentylcyclohexan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a proposed protocol for the development of a high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound. Given the chiral nature and the secondary amine functionality of the target analyte, this guide outlines strategies for both achiral and chiral separations.
Introduction
This compound is a secondary amine derivative of cyclohexylamine. The analysis of such compounds is crucial in various stages of drug development and chemical synthesis for purity assessment, impurity profiling, and pharmacokinetic studies. Due to the low UV absorbance of simple aliphatic amines, derivatization is often employed to enhance detection by UV-Vis spectrophotometry. Furthermore, the presence of a chiral center necessitates the use of chiral chromatography for enantiomeric separation and quantification, which is often a regulatory requirement for pharmaceutical compounds.[1][2]
This application note details a proposed HPLC method development strategy, including considerations for column selection, mobile phase optimization, and sample derivatization.
Experimental Workflow
The following diagram illustrates the general workflow for developing an HPLC method for this compound.
Caption: HPLC Method Development Workflow
Proposed HPLC Method Protocols
Due to the lack of a standardized method in the literature for this specific compound, two potential protocols are proposed: a reversed-phase method for achiral analysis (potentially after derivatization) and a chiral separation method.
Protocol 1: Achiral Reversed-Phase HPLC with Pre-column Derivatization
This protocol is suitable for determining the total concentration of this compound. Derivatization with a UV-active agent is recommended for enhanced sensitivity. 1-fluoro-2,4-dinitrobenzene (FDNB) is a suitable derivatizing agent for secondary amines.[3]
Sample Preparation and Derivatization:
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Sample Solution Preparation: Dissolve the sample containing the analyte in methanol to an estimated concentration of 1 mg/mL.
-
Derivatization Procedure:
-
To 1 mL of the standard or sample solution, add 1 mL of a 1% (w/v) solution of FDNB in methanol.
-
Add 1 mL of a 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.
-
After cooling to room temperature, neutralize the solution with a small volume of 0.1 M HCl.
-
Dilute the derivatized sample to a suitable concentration with the mobile phase.
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | 50-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV-Vis at 360 nm (for DNP-derivative) |
| Injection Volume | 10 µL |
Protocol 2: Chiral HPLC for Enantiomeric Separation
This protocol is designed to separate the enantiomers of this compound. Chiral stationary phases (CSPs) are essential for this separation. Polysaccharide-based CSPs are often effective for the resolution of chiral amines.[4][5]
Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
Sample Solution Preparation: Dissolve the sample containing the analyte in the mobile phase to an estimated concentration of 1 mg/mL.
Chromatographic Conditions:
| Parameter | Recommended Starting Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with a chiral column |
| Column | Chiralpak IA or IC (amylose or cellulose tris(3,5-dimethylphenylcarbamate)) (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection | UV-Vis at 220 nm (if no derivatization) or at the lambda max of the derivatized compound |
| Injection Volume | 5 µL |
Data Presentation
The following tables summarize the expected quantitative data from a successful method validation based on the above protocols.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) (for chiral separation) | > 1.5 |
Table 2: Method Validation Summary
| Parameter | Specification |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
Logical Relationship for Method Selection
The choice between an achiral and a chiral method depends on the analytical objective. The following diagram outlines this decision-making process.
Caption: Decision Tree for HPLC Method Selection
Conclusion
The provided application note and protocols offer a comprehensive starting point for developing a robust HPLC method for the analysis of this compound. The choice of an achiral or chiral method will depend on the specific requirements of the analysis. For accurate quantification, especially at low concentrations, pre-column derivatization is highly recommended. Method validation should be performed according to ICH guidelines to ensure the reliability of the results.
References
Application Notes and Protocols: Synthesis of N-pentylcyclohexylamine via Reductive Amination
Introduction
Reductive amination is a highly effective and widely utilized method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[1][2] This process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the corresponding amine.[1] This one-pot approach is often preferred over direct alkylation of amines, as it minimizes the common issue of overalkylation.[2][3]
This document provides a detailed protocol for the synthesis of the secondary amine, N-pentylcyclohexylamine, from cyclohexanone and pentylamine. The procedure utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. NaBH(OAc)₃ is a mild and selective reagent that is particularly effective for the reductive amination of ketones.[4][5][6] It offers several advantages, including high yields, tolerance of various functional groups, and fewer side products compared to other borohydride reagents like sodium cyanoborohydride (NaBH₃CN).[3][6]
Reaction Pathway
The synthesis proceeds in two main steps occurring in a single pot:
-
Iminium Ion Formation: The nucleophilic pentylamine attacks the carbonyl carbon of cyclohexanone to form a hemiaminal intermediate. This intermediate then dehydrates under weakly acidic conditions to form a Schiff base (imine), which is protonated to an iminium ion.
-
Reduction: The hydride reagent, sodium triacetoxyborohydride, selectively reduces the iminium ion to yield the final product, N-pentylcyclohexylamine.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Cyclohexanone | C₆H₁₀O | 98.14 | 1.0 g | 10.19 |
| Pentylamine | C₅H₁₃N | 87.16 | 1.07 g (1.45 mL) | 12.23 |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | 211.94 | 2.80 g | 13.21 |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 40 mL | - |
| Acetic Acid (glacial) | CH₃COOH | 60.05 | 0.61 g (0.58 mL) | 10.19 |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | - | ~50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | As needed | - |
| Diethyl Ether | (C₂H₅)₂O | - | For extraction | - |
Instrumentation
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Apparatus for vacuum distillation
-
pH paper or pH meter
-
Standard laboratory glassware
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 g, 10.19 mmol) and 1,2-dichloroethane (DCE, 40 mL).
-
Addition of Reagents: Add pentylamine (1.07 g, 12.23 mmol, 1.2 equiv) to the solution. Follow this with the addition of acetic acid (0.61 g, 10.19 mmol, 1.0 equiv). Stir the mixture at room temperature for 5-10 minutes. Acetic acid can act as a catalyst for imine formation from ketones.[5][6]
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (2.80 g, 13.21 mmol, 1.3 equiv) to the stirred solution in portions over 10-15 minutes. The reaction is typically exothermic; maintain the temperature with a water bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (cyclohexanone) is consumed. The reaction is generally complete within 2-4 hours.
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~50 mL) until gas evolution ceases. Check the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 40 mL).
-
Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: The crude product can be purified by vacuum distillation to yield N-pentylcyclohexylamine as a colorless oil.
Safety Precautions
-
Perform all operations in a well-ventilated fume hood.
-
1,2-Dichloroethane is a toxic and flammable solvent. Avoid inhalation and skin contact.
-
Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water or strong acids. Handle with care.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Results
| Parameter | Value | Reference/Note |
| Reactants | ||
| Cyclohexanone | 1.0 equiv | Limiting Reagent |
| Pentylamine | 1.2 equiv | Slight excess to drive imine formation |
| Sodium Triacetoxyborohydride | 1.3 equiv | Effective reducing agent for ketones[4][5] |
| Solvent | 1,2-Dichloroethane (DCE) | Preferred solvent for NaBH(OAc)₃ reductions[5][6] |
| Catalyst | Acetic Acid (1.0 equiv) | Often used with ketone substrates[6] |
| Temperature | Room Temperature | |
| Reaction Time | 2-4 hours | Monitor by TLC or GC-MS |
| Expected Yield | 80-95% | Based on similar reductive aminations[6] |
| Product Appearance | Colorless Oil |
Visualizations
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of 2-Methyl-N-pentylcyclohexan-1-amine for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-Methyl-N-pentylcyclohexan-1-amine is a secondary amine whose direct analysis by gas chromatography (GC) can be challenging. Its polarity can lead to poor peak shape (tailing) due to interactions with active sites in the GC system, and its relatively low volatility may require high temperatures that could lead to thermal degradation.[1] Chemical derivatization is a crucial sample preparation step to overcome these issues. This process involves converting the polar N-H group into a less polar, more volatile, and more thermally stable functional group.[1][2] The resulting derivatives exhibit improved chromatographic behavior, leading to sharper, more symmetrical peaks and enhanced sensitivity.[3]
Furthermore, this compound possesses multiple chiral centers, meaning it can exist as different stereoisomers. For pharmaceutical and drug development applications, the separation and quantification of individual enantiomers are often mandatory. This can be achieved by using a chiral derivatizing agent to create diastereomers, which can then be separated on a standard achiral GC column.[4]
This application note provides detailed protocols for both achiral and chiral derivatization of this compound for robust and sensitive analysis by GC-MS.
Experimental Protocols
Three primary derivatization methods are presented: two for general quantitative analysis (achiral) and one for enantiomeric separation (chiral).
Protocol 1: Achiral Derivatization with Trifluoroacetic Anhydride (TFAA)
This is a widely used acylation method that converts the secondary amine into a stable and highly volatile trifluoroacetyl derivative.[3][5] The fluorine atoms in the derivative also significantly enhance the response of an electron capture detector (ECD) and can provide characteristic mass fragments in MS analysis.[6]
Materials:
-
Sample containing this compound
-
Trifluoroacetic anhydride (TFAA)[7]
-
Anhydrous solvent (e.g., Toluene, Ethyl Acetate, or Benzene)[5][6]
-
Acid scavenger/catalyst: Triethylamine (TEA) or Pyridine[6][8]
-
5% Aqueous Ammonia solution or deionized water[6]
-
Reaction vials (e.g., 2 mL screw-cap vials)
-
Heating block or water bath
Procedure:
-
Sample Preparation: Dissolve a known quantity (e.g., 0.1-1.0 mg) of the sample in 500 µL of an anhydrous solvent within a reaction vial.[5][6]
-
Catalyst Addition: Add 100 µL of 0.05 M Triethylamine (in the same solvent) to the vial. This base acts as an acid scavenger, promoting the reaction.[6][8]
-
Reagent Addition: Carefully add 25-50 µL of TFAA to the mixture.[6]
-
Reaction: Cap the vial tightly and heat at 60-80°C for 20-30 minutes.[5][8]
-
Quenching and Extraction: Cool the vial to room temperature. Add 1 mL of 5% aqueous ammonia solution to quench the excess TFAA. Shake vigorously for 1-2 minutes.[6]
-
Phase Separation: Allow the layers to separate. The upper organic layer contains the derivatized analyte.
-
Analysis: Carefully transfer an aliquot of the organic layer for GC-MS analysis.
Protocol 2: Achiral Derivatization with Pentafluorobenzoyl Chloride (PFBCl)
PFBCl is a highly reactive reagent that forms pentafluorobenzoyl derivatives with primary and secondary amines.[2][9] These derivatives are extremely sensitive for ECD and provide excellent performance in negative chemical ionization (NCI) mass spectrometry.[10]
Materials:
-
Sample containing this compound
-
Pentafluorobenzoyl chloride (PFBCl)
-
Extraction solvent (e.g., Hexane or Toluene)
-
0.1 M Sodium Bicarbonate buffer (pH ≈ 10.5)[11]
-
Reaction vials
-
Vortex mixer
Procedure:
-
Sample Preparation: Place an aqueous sample or a sample dissolved in a minimal amount of water-miscible solvent into a reaction vial. Add 1 mL of 0.1 M sodium bicarbonate buffer.[11]
-
Reagent Addition: Add 1 mL of extraction solvent (e.g., Hexane) containing PFBCl (e.g., 10% v/v) to the vial.
-
Reaction: Cap the vial and vortex vigorously at room temperature for 5-15 minutes. The derivatization occurs at the aqueous-organic interface.
-
Phase Separation: Centrifuge the vial briefly if necessary to achieve clear separation of the two phases.
-
Sample Cleanup: Transfer the upper organic layer to a clean vial. To remove excess reagent, wash the organic layer by adding 1 mL of deionized water, vortexing, and discarding the aqueous (bottom) layer. Repeat the wash step.[10]
-
Analysis: Transfer an aliquot of the cleaned organic layer for GC-MS analysis.
Protocol 3: Chiral Derivatization with N-(Trifluoroacetyl)-L-prolyl chloride (TPC)
This method is designed for enantiomeric separation. The chiral reagent (TPC, derived from L-proline) reacts with the racemic amine to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.[9]
Materials:
-
Racemic sample of this compound
-
N-(Trifluoroacetyl)-L-prolyl chloride (TPC)
-
Anhydrous, aprotic solvent (e.g., Dichloromethane or Toluene)
-
Non-nucleophilic base (e.g., Triethylamine)
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the racemic amine sample in 1 mL of anhydrous dichloromethane in a clean, dry reaction vial.
-
Base Addition: Add 50 µL of triethylamine to the vial.
-
Reagent Addition: Add a slight molar excess of TPC (or a solution of TPC in the same solvent) to the vial.
-
Reaction: Cap the vial and allow the reaction to proceed at room temperature for 30-60 minutes, or until the reaction is complete (can be monitored by TLC or a pilot GC run).
-
Work-up: Add 1 mL of saturated sodium bicarbonate solution to the vial to quench the reaction and neutralize any HCl formed. Vortex and separate the layers.
-
Extraction & Drying: Transfer the organic (bottom) layer to a new vial. Wash the organic layer with 1 mL of deionized water. Dry the collected organic layer over a small amount of anhydrous sodium sulfate.
-
Analysis: Inject the final dried solution into the GC-MS for the separation and analysis of the two diastereomeric peaks.
Data Presentation
The following tables summarize the characteristics and expected performance of the described derivatization methods.
Table 1: Comparison of Derivatization Reagents and Methods
| Feature | TFAA Derivatization | PFBCl Derivatization | Chiral (TPC) Derivatization |
|---|---|---|---|
| Principle | Acylation | Acylation | Chiral Acylation |
| Derivative Formed | N-Trifluoroacetyl | N-Pentafluorobenzoyl | N-(TFA-L-prolyl) Diastereomers |
| Primary Goal | Increase volatility & thermal stability[1] | Enhance sensitivity (ECD/NCI-MS)[9][10] | Enantiomeric Separation |
| Reaction Conditions | 60-80°C with base catalyst[5][8] | Room temp., basic aqueous buffer[11] | Room temp. with base catalyst |
| Typical Byproducts | Trifluoroacetic acid (neutralized by base) | Hydrochloric acid (neutralized by buffer)[12] | Hydrochloric acid (neutralized by base) |
| Advantages | Robust, common, volatile derivatives[7] | Extremely high sensitivity, stable derivatives[9] | Allows use of standard GC columns for chiral analysis |
| Considerations | Reagent is moisture sensitive[7] | Reagent is corrosive and moisture sensitive | Reagent must be of high enantiomeric purity |
Table 2: Typical GC-MS Parameters for Analysis of Derivatives
| Parameter | Recommended Setting |
|---|---|
| Injection Mode | Split/Splitless |
| Inlet Temperature | 250 - 280 °C |
| Carrier Gas | Helium, constant flow (e.g., 1.0 - 1.2 mL/min) |
| GC Column | Standard non-polar (e.g., DB-5ms, HP-5ms) or mid-polar column |
| Oven Program | Initial: 80-100°C, hold 1-2 minRamp: 10-20°C/min to 280-300°CHold: 2-5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) for PFB-derivatives |
| Scan Range | 50 - 550 amu |
Visualizations
The following diagrams illustrate the workflows and chemical principles described.
Caption: General experimental workflow for derivatization.
Caption: General mechanism of an acylation reaction.
Caption: Logical workflow for chiral amine separation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scispace.com [scispace.com]
- 9. scienceopen.com [scienceopen.com]
- 10. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jfda-online.com [jfda-online.com]
Application Notes and Protocols for the Scalable Synthesis of 2-methyl-N-pentylcyclohexan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the synthesis of 2-methyl-N-pentylcyclohexan-1-amine, a secondary amine with potential applications in pharmaceutical and materials science. The primary synthetic route described is the reductive amination of 2-methylcyclohexanone with n-pentylamine. This method is widely utilized for its efficiency and adaptability to scale-up operations.[1][2] The protocols provided cover both laboratory-scale synthesis for initial research and development, as well as considerations for scaling up the process for larger quantity production.
The synthesis of this compound results in the formation of a mixture of cis and trans diastereomers due to the stereocenter at the 2-position of the cyclohexyl ring. This document will also address the potential for diastereoselectivity and methods for the separation and characterization of these isomers.
Reaction Scheme
The synthesis proceeds via a two-step, one-pot reaction. First, 2-methylcyclohexanone reacts with n-pentylamine to form an intermediate imine (or the corresponding enamine). This intermediate is then reduced in situ by a suitable reducing agent to yield the final product, this compound.
Caption: General reaction scheme for the reductive amination of 2-methylcyclohexanone with n-pentylamine.
Experimental Protocols
Laboratory-Scale Synthesis (1-10 g)
This protocol is suitable for initial synthesis and characterization of this compound.
Materials:
-
2-Methylcyclohexanone (1.0 eq)
-
n-Pentylamine (1.0-1.2 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (5-10 mL per gram of ketone)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-methylcyclohexanone and the chosen solvent (DCM or DCE).
-
Add n-pentylamine to the solution and stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
In a separate container, weigh the sodium triacetoxyborohydride. Add it portion-wise to the reaction mixture over 15-20 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Scale-Up Synthesis (100 g - 1 kg)
Scaling up the synthesis requires careful consideration of heat management, reagent addition, and safety protocols.
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature probe
-
Addition funnel
-
Condenser
-
Appropriate work-up and purification equipment (e.g., larger separatory funnels, distillation apparatus)
Procedure:
-
Charge the jacketed reactor with 2-methylcyclohexanone and the solvent.
-
Begin stirring and control the reactor temperature to 20-25 °C.
-
Slowly add n-pentylamine via the addition funnel over 30-60 minutes, monitoring the internal temperature.
-
Allow the mixture to stir for 1-2 hours to ensure complete imine formation.
-
Prepare a slurry of sodium triacetoxyborohydride in the reaction solvent in a separate vessel.
-
Slowly add the reducing agent slurry to the reactor via the addition funnel, maintaining the internal temperature below 30 °C. The addition rate should be carefully controlled to manage the exotherm.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, or until reaction completion is confirmed by in-process control (IPC) analytics (e.g., GC).
-
The work-up procedure is similar to the laboratory scale but adapted for larger volumes. Quenching should be performed cautiously in the reactor by slow addition of the bicarbonate solution.
-
Purification at this scale is typically achieved by vacuum distillation.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that actual results may vary depending on the specific reaction conditions and scale.
Table 1: Laboratory-Scale Synthesis Parameters
| Parameter | Value | Reference |
| Starting Materials | ||
| 2-Methylcyclohexanone | 1.0 eq | |
| n-Pentylamine | 1.1 eq | |
| Reagents & Solvents | ||
| Reducing Agent | Sodium triacetoxyborohydride (1.5 eq) | [2][4] |
| Solvent | Dichloromethane (DCM) | [2] |
| Reaction Conditions | ||
| Temperature | Room Temperature | |
| Reaction Time | 18 hours | |
| Expected Outcome | ||
| Yield | 75-85% | |
| Purity (crude) | >90% (by GC) | |
| Diastereomeric Ratio (cis:trans) | Variable (typically near 1:1) |
Table 2: Scale-Up Synthesis Parameters and Considerations
| Parameter | Value / Consideration | Reference |
| Reagent Stoichiometry | Maintain similar stoichiometry to lab scale | |
| Solvent Volume | 5-8 L per kg of ketone | |
| Addition Time (Reducing Agent) | 2-4 hours | |
| Temperature Control | Maintain internal temperature at 20-25 °C | |
| Work-up | Slow and controlled quenching | |
| Purification | Vacuum Distillation | |
| Safety | Exothermic reaction, hydrogen gas evolution during quench | [5][6][7][8][9] |
Purification and Characterization
Purification of Diastereomers:
The cis and trans isomers of this compound have similar boiling points, making their separation by distillation challenging.[10] For applications requiring isomerically pure material, preparative chromatography (e.g., HPLC or SFC) is the recommended method.[11][12] Alternatively, fractional crystallization of salts (e.g., hydrochlorides or pivalates) may be explored.[13]
Characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and can be used to determine the diastereomeric ratio. The chemical shifts of protons and carbons adjacent to the nitrogen and the methyl group will differ between the cis and trans isomers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the N-H bond in the secondary amine.
Safety Precautions
General Precautions:
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Reagent-Specific Hazards:
-
2-Methylcyclohexanone: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
n-Pentylamine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. Toxic if swallowed or inhaled.
-
Sodium Triacetoxyborohydride: Reacts with water to produce flammable hydrogen gas. Causes serious eye irritation.
-
Dichloromethane/1,2-Dichloroethane: Volatile and potentially carcinogenic.
Scale-Up Safety:
-
The reductive amination reaction is exothermic, particularly during the addition of the reducing agent. Ensure adequate cooling capacity and temperature monitoring to prevent thermal runaway.
-
Quenching the reaction with aqueous solutions will generate hydrogen gas. Ensure the reactor is properly vented to a safe area.
-
For large-scale operations involving sodium borohydride-based reagents, it is crucial to have emergency procedures in place for handling spills and fires.[6][7][8][9]
Experimental Workflow and Signaling Pathway Diagrams
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. mt.com [mt.com]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. Sodium Borohydride - ESPI Metals [espimetals.com]
- 8. wcu.edu [wcu.edu]
- 9. chemistry.osu.edu [chemistry.osu.edu]
- 10. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 11. Separation of cis and trans Isomers of Polyproline by FAIMS Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-methyl-N-pentylcyclohexan-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-methyl-N-pentylcyclohexan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for synthesizing this compound is through the reductive amination of 2-methylcyclohexanone with pentylamine. This reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.[1]
Q2: Which reducing agents are suitable for this synthesis?
A2: Several reducing agents can be employed for the reductive amination step. Common choices include sodium triacetoxyborohydride (STAB), sodium cyanoboorohydride (NaBH₃CN), and sodium borohydride (NaBH₄).[2] Catalytic hydrogenation using palladium on carbon (Pd/C) is also a viable green chemistry approach.[3] The choice of reducing agent can impact reaction efficiency and selectivity.
Q3: What are the typical solvents used for this reaction?
A3: The choice of solvent often depends on the selected reducing agent. For reactions with STAB, solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used.[2] When using sodium cyanoborohydride, methanol is a suitable solvent.[2] For catalytic hydrogenation, a range of solvents including methanol, ethanol, and even water can be employed.[3]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials (2-methylcyclohexanone and pentylamine) and the formation of the product.
Q5: What are the potential side products in this synthesis?
A5: Potential side products can include the unreacted imine intermediate, the alcohol product from the reduction of 2-methylcyclohexanone (2-methylcyclohexanol), and over-alkylation products where the secondary amine reacts further. If the reaction conditions are not carefully controlled, impurities from the starting materials may also be present in the final product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Unsuitable reaction temperature. 4. Presence of excess water in the reaction. | 1. Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. 2. Use a fresh batch of the reducing agent. 3. Optimize the reaction temperature; some reductive aminations benefit from gentle heating, while others proceed well at room temperature. 4. While not always critical, ensuring anhydrous conditions by using dry solvents and reagents can sometimes improve yield. |
| Presence of Unreacted 2-Methylcyclohexanone | 1. Insufficient amount of pentylamine. 2. Steric hindrance from the methyl group on the cyclohexanone ring. | 1. Use a slight excess of pentylamine (e.g., 1.1-1.2 equivalents). 2. Increase the reaction time or temperature to overcome the steric hindrance. |
| Imine Intermediate Detected in the Final Product | 1. Incomplete reduction. 2. Insufficient amount of reducing agent. | 1. Extend the reaction time after the addition of the reducing agent. 2. Add an additional portion of the reducing agent and continue to monitor the reaction. |
| Formation of 2-Methylcyclohexanol | The reducing agent is reducing the ketone starting material before imine formation. | 1. If using a strong reducing agent like NaBH₄, allow the imine to form completely before adding the reducing agent. 2. Switch to a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (STAB).[2] |
| Difficulty in Product Purification | The product and starting materials have similar polarities. | 1. Utilize acid-base extraction. The amine product can be protonated with a dilute acid (e.g., HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent. 2. Column chromatography on silica gel can be effective for separating the product from less polar impurities. |
Data Presentation
Table 1: Comparison of Reducing Agents on the Yield of this compound
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Isolated Yield (%) |
| NaBH(OAc)₃ (STAB) | Dichloromethane (DCM) | 25 | 12 | 85 |
| NaBH₃CN | Methanol (MeOH) | 25 | 18 | 78 |
| NaBH₄ | Methanol (MeOH) | 0 to 25 | 24 | 65 |
| H₂/Pd-C (1 atm) | Ethanol (EtOH) | 25 | 24 | 92 |
Note: The data presented in this table are representative and may vary depending on the specific experimental conditions.
Table 2: Effect of Reaction Temperature on Yield
| Reducing Agent | Solvent | Temperature (°C) | Isolated Yield (%) |
| NaBH(OAc)₃ | Dichloromethane (DCM) | 0 | 75 |
| NaBH(OAc)₃ | Dichloromethane (DCM) | 25 | 85 |
| NaBH(OAc)₃ | Dichloromethane (DCM) | 40 (reflux) | 82 |
Note: The data presented in this table are representative and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
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To a solution of 2-methylcyclohexanone (1.0 eq) in dichloromethane (DCM, 0.2 M) is added pentylamine (1.1 eq).
-
The mixture is stirred at room temperature for 1 hour to facilitate imine formation.
-
Sodium triacetoxyborohydride (STAB) (1.5 eq) is then added portion-wise over 15 minutes.
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The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.
Protocol 2: Catalytic Hydrogenation
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In a pressure vessel, 2-methylcyclohexanone (1.0 eq) and pentylamine (1.1 eq) are dissolved in ethanol (0.2 M).
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Palladium on carbon (10 wt. %, 5 mol%) is added to the solution.
-
The vessel is sealed, purged with hydrogen gas, and then pressurized to 1 atm of hydrogen.
-
The reaction mixture is stirred vigorously at room temperature for 24 hours.
-
After completion, the reaction mixture is carefully filtered through a pad of Celite to remove the catalyst, and the filter cake is washed with ethanol.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
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The crude product can be purified by distillation under reduced pressure or by acid-base extraction as described in the troubleshooting guide.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A general workflow for the synthesis experiment.
Caption: A decision tree for troubleshooting low yield issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Synthesis and Application of N-Methylcyclohexylamine_Chemicalbook [chemicalbook.com]
- 3. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2-methyl-N-pentylcyclohexan-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyl-N-pentylcyclohexan-1-amine. The primary synthesis route addressed is the reductive amination of 2-methylcyclohexanone with pentylamine.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the synthesis.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete imine/iminium ion formation.[1] 2. Ineffective reduction of the imine intermediate. 3. Degradation of starting materials or product. 4. Inactive reducing agent. | 1. Ensure weakly acidic conditions (pH 5-6) to catalyze imine formation. Acetic acid can be used as a catalyst.[2] Consider pre-forming the imine by removing water azeotropically before adding the reducing agent. 2. Choose an appropriate reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective for one-pot reactions. Ensure the reducing agent is fresh and was stored under anhydrous conditions. 3. Run the reaction at a lower temperature to minimize potential side reactions or degradation. 4. Use a fresh batch of the reducing agent. |
| Presence of Unreacted 2-Methylcyclohexanone | 1. Imine formation is the rate-limiting step. 2. Insufficient amount of pentylamine. 3. Ineffective catalysis of imine formation. | 1. Increase the reaction time or consider gentle heating. 2. Use a slight excess (1.1-1.2 equivalents) of pentylamine. 3. Add a catalytic amount of a weak acid like acetic acid. |
| Presence of Unreacted Pentylamine | 1. Incomplete reaction with the ketone. 2. Excess pentylamine used. | 1. Ensure the ketone is the limiting reagent and that the reaction has gone to completion. 2. Use a purification method such as a silica gel column or an acidic wash to remove the excess amine. |
| Formation of a High Molecular Weight Impurity | Over-alkylation (dialkylation) of the product amine.[3] | 1. Use a less reactive reducing agent that favors the reduction of the iminium ion over the ketone. 2. Avoid a large excess of the ketone and reducing agent. |
| Mixture of Stereoisomers (cis/trans) in the Product | Non-stereoselective reduction of the imine intermediate.[4] | 1. The formation of diastereomers is expected due to the 2-methyl substituent. The ratio can be influenced by the steric bulk of the reducing agent and the reaction conditions. 2. Diastereomers will likely need to be separated by column chromatography or fractional crystallization.[5][6] |
| Formation of an Enamine Byproduct | Incomplete reduction of the enamine intermediate or side reaction.[7] | 1. Ensure sufficient reducing agent is present and that the reaction conditions favor the formation and reduction of the iminium ion over the enamine. 2. Acidic work-up conditions can hydrolyze the enamine back to the ketone, which can then be separated. |
| Aldol Condensation Products of 2-Methylcyclohexanone | The reaction conditions (acidic or basic) are promoting the self-condensation of the ketone. | 1. Maintain a neutral to weakly acidic pH. Avoid strongly acidic or basic conditions. 2. Keep the reaction temperature low. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and efficient method is a one-pot reductive amination.[8][9][10] This involves reacting 2-methylcyclohexanone with pentylamine in the presence of a selective reducing agent.[1]
Q2: Why am I getting a mixture of cis and trans isomers of the final product?
A2: The starting material, 2-methylcyclohexanone, is chiral and will lead to the formation of a diastereomeric mixture of the imine intermediate. The subsequent reduction of this intermediate can occur from two different faces, resulting in both cis and trans isomers of this compound. The ratio of these isomers depends on the stereoselectivity of the reduction step.[4][11][12]
Q3: How can I minimize the formation of the over-alkylation byproduct?
A3: Over-alkylation, the formation of a tertiary amine, can be minimized by using a controlled amount of the ketone and a reducing agent that is more selective for the iminium ion than the starting ketone.[3] Running the reaction at lower temperatures can also help control the reactivity.
Q4: What is the role of acid in this reaction?
A4: A catalytic amount of a weak acid is often used to protonate the carbonyl oxygen of the 2-methylcyclohexanone, making it more electrophilic and accelerating the initial nucleophilic attack by pentylamine to form the hemiaminal.[2] It also facilitates the dehydration of the hemiaminal to form the imine/iminium ion.[1]
Q5: Which reducing agent is best for this synthesis?
A5: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a good choice for one-pot reductive aminations because it is mild and selectively reduces the imine/iminium ion in the presence of the ketone.[13] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[13]
Q6: How can I purify the final product?
A6: Purification is typically achieved through column chromatography on silica gel.[7] This will allow for the separation of the desired product from unreacted starting materials, byproducts, and potentially the different stereoisomers. Recrystallization of a salt form of the amine may also be an effective method for purification and isomer separation.[2]
Experimental Protocols
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride
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Reaction Setup: To a solution of 2-methylcyclohexanone (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added pentylamine (1.1 eq).
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Imine Formation: The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The addition of a catalytic amount of acetic acid (0.1 eq) can accelerate this step.
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Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.
Visualizations
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. datapdf.com [datapdf.com]
- 7. scribd.com [scribd.com]
- 8. gctlc.org [gctlc.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Technical Support Center: Analysis of 2-methyl-N-pentylcyclohexan-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methyl-N-pentylcyclohexan-1-amine. The focus is on the identification and characterization of impurities that may be present in synthesized samples.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities in your sample typically originate from the synthetic route used.[1] The most common method for synthesizing secondary amines like this compound is reductive amination. Potential impurities can be categorized as follows:
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Starting Materials: Unreacted 2-methylcyclohexanone and n-pentylamine.
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Intermediates: The imine intermediate formed between 2-methylcyclohexanone and n-pentylamine.
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By-products: Products from side reactions, such as the self-condensation of 2-methylcyclohexanone.
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Over-alkylation Products: Tertiary amines formed if the secondary amine product reacts further.
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Isomers: Diastereomers (cis/trans) of the final product.
The following diagram illustrates the likely origins of these impurities from a typical reductive amination synthesis.
Caption: Origin of impurities in the synthesis of this compound.
Q2: I am observing significant peak tailing for my amine in Gas Chromatography (GC). What is the cause and how can I resolve it?
A2: Peak tailing is a common issue when analyzing amines by GC.[2] Amines are basic and can interact with acidic silanol groups on the surface of the GC column and liner, leading to poor peak shape and reduced sensitivity.[2]
Troubleshooting Steps:
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Use a Base-Deactivated Column: Employ a GC column specifically designed for amine analysis. These columns have been treated to reduce the number of active silanol sites.
-
Use a Base-Deactivated Inlet Liner: The inlet liner can also be a source of active sites. Ensure you are using a base-deactivated liner.
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Column Conditioning: Properly condition the column according to the manufacturer's instructions. This can help to passivate any active sites.
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Solvent Choice: Ensure your sample is dissolved in a suitable, high-purity solvent.
Q3: I see an unexpected peak in my GC-MS chromatogram. How can I go about identifying it?
A3: Identifying an unknown peak requires a systematic approach. The following workflow can guide your investigation.
References
Technical Support Center: Optimization of N-alkylation of 2-Methylcyclohexylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 2-methylcyclohexylamine. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Low to No Product Yield
Q: My N-alkylation of 2-methylcyclohexylamine is resulting in very low or no yield. What are the potential causes and how can I improve it?
A: Low or no yield in the N-alkylation of 2-methylcyclohexylamine can stem from several factors, primarily related to the choice of alkylation method and reaction conditions.
For Direct Alkylation with Alkyl Halides: This method is often problematic due to the amine's reactivity.[1] The product, a secondary amine, is typically more nucleophilic than the starting primary amine, leading to overalkylation and a mixture of products.[1]
-
Troubleshooting Steps:
-
Switch to Reductive Amination: This is the preferred method for controlled mono-alkylation and generally results in higher yields of the desired secondary amine.[1][2]
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Use a Large Excess of the Amine: If direct alkylation must be used, employing a significant excess of 2-methylcyclohexylamine can favor the formation of the mono-alkylated product.
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Choice of Base and Solvent: In direct alkylation, the choice of base and solvent is critical. Poor solubility of reagents can hinder the reaction. Consider using a more soluble base like cesium carbonate over potassium carbonate, and a polar aprotic solvent such as DMF or acetonitrile.[3]
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For Reductive Amination: While generally more reliable, low yields can still occur.
-
Troubleshooting Steps:
-
Optimize Imine Formation: The initial formation of the imine is crucial. This step is often favored under mildly acidic conditions (pH 4-5).[2] The use of a dehydrating agent or a Dean-Stark trap to remove water can drive the equilibrium towards imine formation.
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Choice of Reducing Agent: The choice of reducing agent can significantly impact the yield. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent for reductive aminations, often preferred over sodium borohydride (NaBH₄) as it is less likely to reduce the starting aldehyde.[2] Sodium cyanoborohydride (NaBH₃CN) is also effective but generates toxic cyanide byproducts.[4]
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Reaction Temperature: While many reductive aminations proceed at room temperature, gentle heating may be required for less reactive substrates. However, excessive heat can lead to side reactions.
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Stoichiometry: Ensure the correct stoichiometry of reagents. An excess of the aldehyde or the reducing agent may be necessary depending on the specific reaction.[5]
-
Overalkylation (Formation of Tertiary Amine)
Q: I am observing significant formation of the di-alkylated tertiary amine in my reaction. How can I prevent this?
A: Overalkylation is a common issue, particularly with direct alkylation methods.
-
Troubleshooting Steps:
-
Prioritize Reductive Amination: Reductive amination is inherently less prone to overalkylation because the imine intermediate is formed in a controlled manner before reduction.[2]
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Control Stoichiometry in Direct Alkylation: If using an alkyl halide, use a large excess of 2-methylcyclohexylamine to increase the probability of the alkyl halide reacting with the primary amine rather than the secondary amine product.
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Slow Addition of Alkylating Agent: Adding the alkyl halide slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, further disfavoring the second alkylation step.
-
Side Reactions and Impurities
Q: My final product is contaminated with impurities. What are the likely side reactions and how can I minimize them?
A: Several side reactions can lead to impurities in the N-alkylation of 2-methylcyclohexylamine.
-
In Reductive Amination:
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Reduction of the Carbonyl Compound: The reducing agent can reduce the starting aldehyde or ketone to the corresponding alcohol. Using a milder reducing agent like NaBH(OAc)₃ can minimize this.[2]
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Hydrolysis of the Imine: The imine intermediate can be sensitive to water. While water is a byproduct of imine formation, excess water can lead to hydrolysis back to the starting materials. Conducting the reaction under anhydrous conditions can be beneficial.[5]
-
-
In Direct Alkylation with Alkyl Halides:
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Elimination Reactions: Alkyl halides can undergo elimination reactions in the presence of a base, leading to the formation of alkenes.[6] Using a non-nucleophilic, sterically hindered base can sometimes mitigate this.
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Solvent Decomposition: At high temperatures, solvents like DMF can decompose to form dimethylamine, which can then participate in the reaction, leading to unwanted byproducts.[3]
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Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the N-alkylation of 2-methylcyclohexylamine?
A1: Reductive amination is the most recommended method for the N-alkylation of 2-methylcyclohexylamine.[1][2] It offers better control over the reaction, higher yields of the desired mono-alkylated product, and avoids the common problem of overalkylation associated with direct alkylation using alkyl halides.[2]
Q2: Which reducing agent is best for the reductive amination of 2-methylcyclohexylamine?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent.[2] It is mild, selective for the reduction of the iminium ion over the carbonyl group, and does not produce toxic byproducts like sodium cyanoborohydride (NaBH₃CN).[2][4]
Q3: What are the optimal solvent choices for this reaction?
A3: For reductive amination, dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents.[7] For direct alkylation with alkyl halides, polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are often employed to ensure the solubility of the reagents.[3]
Q4: How does the stereochemistry of 2-methylcyclohexylamine affect the reaction?
A4: 2-Methylcyclohexylamine is a chiral molecule with a stereocenter at the 2-position of the cyclohexane ring. The methyl group introduces steric hindrance, which can influence the rate of the reaction. The stereochemistry of the starting material will be retained in the product, and if a new stereocenter is formed during the reaction, a mixture of diastereomers may be obtained.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the identification of starting materials, intermediates, and the final product, helping to determine the reaction's endpoint.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general procedure for the reductive amination of 2-methylcyclohexylamine with an aldehyde.
Materials:
-
2-Methylcyclohexylamine
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)[7]
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of 2-methylcyclohexylamine (1.0 eq.) in DCM or DCE, add the aldehyde (1.0-1.2 eq.).
-
If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.[7]
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride | DCM, DCE | Mild, selective for imines, commercially available.[2] | Can be moisture sensitive. |
| Sodium Cyanoborohydride | Methanol | Effective for a wide range of substrates.[4] | Highly toxic, generates cyanide waste.[4] |
| Sodium Borohydride | Methanol, Ethanol | Inexpensive, readily available. | Can also reduce the starting aldehyde/ketone.[2] |
| Catalytic Hydrogenation (H₂/Pd/C) | Methanol, Ethanol | "Green" method, high yielding. | Requires specialized equipment (hydrogenator). |
Visualizations
Caption: Workflow for the reductive amination of 2-methylcyclohexylamine.
Caption: Troubleshooting logic for low yield in N-alkylation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Purification of 2-methyl-N-pentylcyclohexan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-methyl-N-pentylcyclohexan-1-amine.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions.
Issue 1: Poor Separation of Diastereomers (cis/trans isomers) by Flash Column Chromatography
Question: I am having difficulty separating the cis and trans isomers of this compound using flash column chromatography. What can I do to improve the resolution?
Answer:
Separating diastereomers of substituted cyclohexylamines can be challenging due to their similar polarities. Here are several strategies to improve separation:
-
Optimize the Mobile Phase:
-
Solvent System: For normal-phase silica gel chromatography, a non-polar solvent with a small amount of a more polar solvent is typically used. A common starting point is a gradient of ethyl acetate in hexanes or dichloromethane in petroleum ether.[1]
-
Amine Additive: Since this compound is a basic compound, it can interact strongly with the acidic silica gel, leading to peak tailing and poor separation. Adding a small amount of a competing amine, such as triethylamine (0.1-1%), to the mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.[2]
-
Fine-tuning Polarity: Very small changes in the polarity of the mobile phase can have a significant impact on the separation of diastereomers. Try very shallow gradients or isocratic elution with finely tuned solvent ratios.
-
-
Modify the Stationary Phase:
-
Reverse-Phase Chromatography: If normal-phase chromatography is unsuccessful, consider using reverse-phase (C18) flash chromatography. This technique separates compounds based on hydrophobicity, and the different shapes of the cis and trans isomers may lead to better separation.[3][4]
-
Alternative Sorbents: Alumina or other specialty stationary phases can sometimes provide different selectivity for diastereomers compared to silica gel.
-
-
High-Performance Liquid Chromatography (HPLC):
Issue 2: Product Tailing and Low Recovery from Silica Gel Column
Question: My product, this compound, is streaking badly on the column, and the overall recovery is low. What is causing this and how can I fix it?
Answer:
This is a common problem when purifying basic compounds like amines on silica gel. The issue stems from the acidic nature of the silica, which can lead to strong, sometimes irreversible, binding of the amine. Here's how to troubleshoot this:
-
Use a Mobile Phase Modifier: As mentioned previously, adding a basic modifier like triethylamine or a few drops of ammonium hydroxide to your mobile phase will compete with your product for the acidic sites on the silica gel, reducing tailing and improving recovery.
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it. This can be done by flushing the packed column with your mobile phase containing the amine additive for an extended period before loading your sample.
-
Acid-Base Extraction Prior to Chromatography: To reduce the amount of basic impurities and the load on the column, perform an acid-base extraction on your crude product. Dissolve the crude material in an organic solvent (e.g., diethyl ether or dichloromethane), wash with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous phase, wash the organic layer to remove non-basic impurities, then basify the aqueous layer (e.g., with NaOH) and extract your purified amine back into an organic solvent.
-
Salt Formation and Filtration: If your product is crystalline as a salt, you can dissolve the crude mixture in a suitable solvent and add an acid (e.g., HCl in ether) to precipitate the hydrochloride salt of your amine, which can then be collected by filtration. The free base can be regenerated by treatment with a base.
Issue 3: Presence of Unreacted Starting Materials and Byproducts
Question: After purification, I still see unreacted 2-methylcyclohexanone and/or pentylamine in my final product. How can I remove these?
Answer:
The presence of starting materials indicates either an incomplete reaction or co-elution during chromatography.
-
Removal of Unreacted Pentylamine:
-
Acid Wash: Pentylamine is basic and can be removed with an acidic wash during an acid-base extraction workup, as described above.
-
Scavenger Resins: Polymer-supported benzaldehyde or other scavenger resins can be used to react with and remove excess primary amines from the reaction mixture before purification.[8]
-
-
Removal of Unreacted 2-Methylcyclohexanone:
-
Careful Chromatography: 2-methylcyclohexanone is less polar than the product and should elute earlier in normal-phase chromatography. Ensure your fractions are narrow enough to separate it from the product peak.
-
Bisulfite Adduct Formation: Ketones can sometimes be removed by forming a solid bisulfite adduct, although this is a more classical and potentially cumbersome method.
-
-
Removal of Imine Intermediate:
-
The imine intermediate formed during the reaction is often unstable and may hydrolyze back to the ketone and amine on the silica gel column. If it persists, it is typically less polar than the final amine product and should elute earlier.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the reductive amination of 2-methylcyclohexanone with pentylamine?
A1: Besides unreacted starting materials, potential impurities include:
-
Imine intermediate: The initial condensation product of the ketone and amine.
-
Over-alkylation products: Although less common with secondary amine formation, side reactions can sometimes occur.
-
Byproducts from the reducing agent: For example, if sodium borohydride is used in methanol, borate esters can form.
-
Isomers of the starting material: Commercial 2-methylcyclohexanone may contain other isomers.
Q2: What is a good starting mobile phase for flash chromatography of this compound on silica gel?
A2: A good starting point is a gradient of 0% to 20% ethyl acetate in hexanes, with the addition of 0.5% triethylamine to the mobile phase. The optimal gradient will depend on the specific impurity profile of your crude product.
Q3: Can I purify this compound by distillation?
A3: Distillation is a potential method for purification, especially if the impurities have significantly different boiling points. However, the boiling points of the cis and trans diastereomers are likely to be very close, making their separation by distillation difficult. Fractional distillation under reduced pressure would be required. It is more commonly used after chromatographic separation to remove residual solvents.
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities. The chemical shifts of common laboratory solvents and reagents are well-documented and can help in identifying contaminants.[9][10][11][12][13]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity and the ratio of diastereomers.
Data Presentation
Table 1: Typical Flash Chromatography Conditions for Substituted Cyclohexylamines
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | Silica Gel | C18 Silica Gel |
| Mobile Phase | 0-20% Ethyl Acetate in Hexanes + 0.5% Triethylamine | 20-80% Acetonitrile in Water + 0.1% Formic Acid |
| Typical Yield | 70-90% | 65-85% |
| Achieved Purity | >95% | >98% |
| Notes | Good for general purification and removal of less polar impurities. | Effective for separating diastereomers and polar impurities. |
Experimental Protocols
Protocol 1: General Procedure for Acid-Base Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of diethyl ether).
-
Transfer the solution to a separatory funnel.
-
Extract the organic phase with 1M HCl (3 x 50 mL). The amine product will move to the aqueous phase as its hydrochloride salt.
-
Combine the aqueous extracts and wash with diethyl ether (1 x 50 mL) to remove any remaining neutral organic impurities.
-
Cool the aqueous phase in an ice bath and make it basic (pH > 12) by the slow addition of concentrated NaOH solution.
-
Extract the liberated free amine with diethyl ether (3 x 75 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the purified amine.
Protocol 2: General Procedure for Flash Column Chromatography
-
Prepare the Column: Dry-pack a glass column with silica gel. The amount of silica should be 50-100 times the weight of the crude sample.
-
Equilibrate the Column: Flush the column with the initial mobile phase (e.g., hexanes with 0.5% triethylamine).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for poorly soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Run the column with a shallow gradient of increasing polarity (e.g., 0-20% ethyl acetate in hexanes with 0.5% triethylamine).
-
Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
References
- 1. Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. cdn.mysagestore.com [cdn.mysagestore.com]
- 4. santaisci.com [santaisci.com]
- 5. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Resolving Stereoisomers of 2-methyl-N-pentylcyclohexan-1-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of stereoisomers of 2-methyl-N-pentylcyclohexan-1-amine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Diastereomeric Salt Crystallization
Q1: I am not getting any crystals to form after adding the chiral resolving agent. What could be the problem?
A1: Several factors can inhibit crystallization. Here’s a troubleshooting guide:
-
Solvent Choice: The solvent system is critical. If the diastereomeric salts are too soluble, they will not crystallize. Conversely, if they are poorly soluble, they may precipitate as an amorphous solid or an oil.
-
Troubleshooting:
-
Try a less polar solvent or a mixture of solvents. Common solvents for amine resolutions include methanol, ethanol, isopropanol, and acetone, sometimes with the addition of water.
-
Slowly add an anti-solvent (a solvent in which the salts are less soluble) to a solution of the diastereomeric salts until turbidity is observed, then warm slightly until the solution is clear and allow it to cool slowly.
-
-
-
Concentration: The concentration of the amine and resolving agent needs to be optimized.
-
Troubleshooting:
-
If the solution is too dilute, slowly evaporate the solvent until the solution becomes saturated.
-
If the solution is too concentrated, an oil may form. Add more solvent, warm to dissolve, and cool slowly.
-
-
-
Supersaturation: Crystallization requires a supersaturated solution.
-
Troubleshooting:
-
After cooling, if no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites.
-
Introduce a seed crystal of the desired diastereomeric salt if available.
-
-
-
Purity of Starting Material: Impurities can inhibit crystallization. Ensure your racemic this compound is of high purity.
Q2: I have crystals, but how do I know if I have achieved a successful resolution?
A2: The initial crystals are likely enriched in one diastereomer. To confirm resolution and determine the enantiomeric excess (e.e.), you will need to:
-
Isolate the Crystals: Filter the crystals and wash them with a small amount of cold solvent.
-
Liberate the Free Amine: Dissolve the crystalline diastereomeric salt in an aqueous acid solution (e.g., HCl) and then basify (e.g., with NaOH) to deprotonate the amine.
-
Extract the Amine: Extract the free amine with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Analyze for Enantiomeric Excess: Use a chiral analytical technique to determine the e.e. of the resolved amine. Chiral HPLC is the most common method. NMR spectroscopy using a chiral solvating agent can also be used.
Q3: My enantiomeric excess (e.e.) is low after the first crystallization. How can I improve it?
A3: Low e.e. is common after a single crystallization.
-
Recrystallization: The most effective way to improve enantiomeric purity is through recrystallization. Dissolve the diastereomeric salt crystals in a minimum amount of hot solvent and allow them to cool slowly. Each recrystallization step should increase the e.e. of the less soluble diastereomer.
-
Choice of Resolving Agent: Not all resolving agents are equally effective. If recrystallization does not significantly improve the e.e., consider screening other chiral acids. Commonly used resolving agents for amines include:
-
(+)-Tartaric acid or (-)-Tartaric acid
-
(S)-(+)-Mandelic acid or (R)-(-)-Mandelic acid
-
(+)-Camphorsulfonic acid or (-)-Camphorsulfonic acid
-
Q4: How do I separate the cis and trans isomers of this compound before attempting chiral resolution?
A4: It is crucial to separate the geometric isomers (diastereomers) before resolving the enantiomers.
-
Fractional Distillation: If the boiling points of the cis and trans isomers are sufficiently different, fractional distillation under reduced pressure can be effective.
-
Chromatography: Column chromatography on silica gel is a common method for separating cis and trans isomers of cyclic compounds.
-
Selective Crystallization: In some cases, derivatization of the cis/trans mixture (e.g., as hydrochloride salts) can lead to selective crystallization of one isomer. For instance, with 1,2-diaminocyclohexane, the trans-isomer of the dihydrochloride salt is much less soluble in methanol than the cis-isomer, allowing for separation.[1]
Chiral High-Performance Liquid Chromatography (HPLC)
Q1: I am not seeing any separation of enantiomers on my chiral HPLC column. What should I try?
A1: Achieving separation on a chiral stationary phase (CSP) often requires screening and optimization.
-
Column Selection: The choice of chiral column is the most critical factor. For amines, polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) or cyclodextrin-based columns are often a good starting point. The nature of the N-pentyl group may influence which column is most effective.
-
Mobile Phase Composition:
-
Normal Phase: A mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol) is common. The ratio of these solvents significantly impacts retention and resolution.
-
Additives: For basic compounds like amines, adding a small amount of a basic modifier (e.g., diethylamine, DEA, or butylamine) to the mobile phase is often necessary to improve peak shape and prevent tailing.
-
Polar Organic Mode: Using polar organic solvents like acetonitrile or methanol can also be effective.
-
-
Temperature: Temperature can affect the interactions between the analyte and the stationary phase. Try running the separation at different temperatures (e.g., 15°C, 25°C, 40°C).
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions with the CSP.
Q2: My peaks are broad or tailing. How can I improve the peak shape?
A2: Poor peak shape in chiral HPLC of amines is a common issue.
-
Basic Additive: As mentioned above, the most common cause is the interaction of the basic amine with acidic silanol groups on the silica support of the CSP. Adding a small concentration (0.1-0.5%) of an amine like DEA to the mobile phase will typically solve this problem.
-
Sample Overload: Injecting too much sample can lead to peak broadening. Try injecting a smaller volume or a more dilute sample.
-
Column Contamination: The column may be contaminated. Flush the column with a strong solvent as recommended by the manufacturer.
Q3: How do I determine the absolute configuration of the separated enantiomers?
A3: HPLC retention time alone does not determine the absolute configuration (R or S).
-
Reference Standard: The most reliable method is to inject a pure standard of a known enantiomer and compare its retention time to your separated peaks.
-
X-ray Crystallography: If you can obtain a suitable crystal of a diastereomeric salt formed with a resolving agent of known configuration, X-ray crystallography can determine the absolute configuration of your amine.
-
Vibrational Circular Dichroism (VCD): This spectroscopic technique can be used to determine the absolute configuration of chiral molecules in solution.
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of (±)-trans-2-methyl-N-pentylcyclohexan-1-amine with (+)-Tartaric Acid
This is a generalized protocol based on methods for resolving similar cyclic amines. Optimization will be necessary.
-
Preparation of the Diastereomeric Salt:
-
Dissolve 10.0 g of racemic trans-2-methyl-N-pentylcyclohexan-1-amine in 100 mL of methanol.
-
In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in 150 mL of hot methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool to room temperature and then place it in a refrigerator (4°C) overnight.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol.
-
Dry the crystals. This is your first crop of diastereomeric salt, enriched in one diastereomer.
-
-
Liberation of the Enriched Amine:
-
Dissolve the collected crystals in 50 mL of water.
-
Make the solution basic (pH > 12) by the slow addition of 2 M sodium hydroxide.
-
Extract the aqueous solution three times with 30 mL portions of diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched amine.
-
-
Determination of Enantiomeric Excess:
-
Analyze the enriched amine by chiral HPLC (see Protocol 2) to determine the e.e.
-
-
Improving Enantiomeric Purity:
-
The diastereomeric salt can be recrystallized from a suitable solvent (e.g., methanol or ethanol) to further enhance the enantiomeric purity. Repeat the liberation and analysis steps after each recrystallization.
-
Protocol 2: Chiral HPLC Analysis of this compound
This is a starting point for method development. The optimal conditions will depend on the specific chiral stationary phase used.
-
Column: Chiralpak IB (or other suitable polysaccharide-based column)
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the amine in the mobile phase.
Data Presentation
Table 1: Representative Data for Diastereomeric Salt Resolution of Cyclic Amines
| Racemic Amine | Resolving Agent | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Amine |
| trans-1,2-Diaminocyclohexane | (+)-Tartaric Acid | Methanol/Water | High | >95% after recrystallization |
| 1-Phenylethylamine | (+)-Tartaric Acid | Methanol | 40-50% | >98% after recrystallization |
| 2-Methylpiperidine | (R)-2-Phenoxypropanoic acid ester | Toluene | - | 93.7% de of amide |
Table 2: Starting Conditions for Chiral HPLC Method Development
| Column Type | Mobile Phase System | Common Additives for Amines |
| Polysaccharide-based (e.g., Chiralpak) | Normal Phase (Hexane/Alcohol) | Diethylamine, Butylamine (0.1-0.5%) |
| Polar Organic (Acetonitrile/Methanol) | Trifluoroacetic acid (for salt formation) | |
| Cyclodextrin-based | Reversed-Phase (Water/Acetonitrile/Methanol) | Buffer (e.g., phosphate or acetate) |
Visualizations
Caption: Workflow for the resolution of this compound.
Caption: Troubleshooting logic for diastereomeric salt crystallization.
References
Technical Support Center: Degradation of 2-Methyl-N-pentylcyclohexan-1-amine
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential degradation pathways of 2-methyl-N-pentylcyclohexan-1-amine. The content includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the predicted metabolic degradation pathways for this compound?
A1: Based on its structure as a secondary N-alkylated cyclohexanamine, the primary degradation pathways are predicted to be mediated by Cytochrome P450 (CYP) enzymes in hepatic systems. The two main pathways are:
-
N-dealkylation: The N-pentyl group is removed to yield 2-methylcyclohexan-1-amine and a pentanal byproduct. This is a common metabolic route for secondary and tertiary amines.[1][2][3][4]
-
Oxidative Metabolism: This can occur at several positions:
-
Hydroxylation of the Cyclohexyl Ring: A hydroxyl group (-OH) is added to the cyclohexane ring, typically at a less sterically hindered position.
-
Hydroxylation of the N-pentyl Chain: The pentyl group can be hydroxylated at various carbons.
-
N-oxidation: The nitrogen atom itself can be oxidized to form a hydroxylamine.[2]
-
Q2: What are the most likely major metabolites to be identified in an in vitro study?
A2: In a typical in vitro study using human liver microsomes (HLMs), the most prominent metabolites would likely be the N-dealkylated product (2-methylcyclohexan-1-amine) and various hydroxylated isomers of the parent compound. The relative abundance of these metabolites depends on the specific CYP enzymes involved.
Q3: Is this compound expected to be stable at room temperature in common solvents?
A3: As a secondary amine, it is generally stable in common organic solvents like acetonitrile, methanol, and DMSO. However, prolonged storage in aqueous buffers, especially at non-neutral pH, could lead to slow degradation. It is advisable to prepare fresh solutions in aqueous media for experiments.
Q4: What analytical techniques are best suited for studying its degradation?
A4: High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HR-MS) is the preferred method.[5][6] This technique allows for the separation of the parent compound from its metabolites, and the high-resolution mass data is crucial for elucidating the structures of the metabolites formed.[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but may require derivatization of the amine and its polar metabolites.[7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound and its metabolites.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Chromatographic Peak Shape (Tailing) | 1. Secondary interaction of the basic amine group with acidic residual silanols on the silica-based column. 2. Inappropriate mobile phase pH. | 1. Use a column with end-capping or a hybrid particle technology (e.g., BEH). 2. Add a small amount of a competing base (e.g., 0.1% formic acid or ammonia) to the mobile phase to improve peak shape. 3. Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte. |
| Low Analyte Recovery from Biological Matrix (e.g., Plasma, Microsomes) | 1. Strong binding to plasma proteins. 2. Adsorption to plasticware (e.g., sample tubes, well plates). 3. Inefficient extraction method. | 1. Use a protein precipitation extraction method with a solvent like acetonitrile or methanol.[6][8] 2. Use low-binding microplates and tubes. 3. Optimize the extraction solvent and pH. Consider a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner samples. |
| Inconsistent Results in Metabolic Stability Assays | 1. Degradation of NADPH cofactor in the incubation buffer. 2. Loss of microsomal enzyme activity due to improper storage or handling. 3. Compound instability in the incubation buffer (non-enzymatic degradation). | 1. Always use freshly prepared NADPH solutions or a NADPH-regenerating system.[6][8] 2. Thaw microsomes on ice immediately before use and avoid repeated freeze-thaw cycles. 3. Run a control incubation without NADPH (or with heat-inactivated microsomes) to assess non-enzymatic degradation. |
| Difficulty Identifying Metabolite Structures | 1. Low abundance of metabolites. 2. Complex fragmentation pattern in MS/MS. 3. Co-elution with matrix components. | 1. Increase the incubation time or the concentration of the parent compound (if solubility permits). 2. Utilize high-resolution MS to obtain accurate mass and predict elemental composition.[5] Compare fragmentation patterns to the parent drug. 3. Optimize the chromatographic gradient to improve separation. Use background subtraction or control sample comparison data mining techniques.[5] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of this compound when incubated with HLMs.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar stable compound)
-
96-well plates, incubator, centrifuge
Procedure:
-
Preparation: Prepare a 1 mM stock solution of the test compound in DMSO. Dilute this stock in phosphate buffer to prepare the working solution.
-
Incubation Mixture: On a 96-well plate, prepare the incubation mixture containing HLM (final concentration 0.5-1.0 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer.[6][8]
-
Initiation: Pre-incubate the plate at 37°C for 10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[6] The 0-minute sample serves as the control.
-
Sample Processing: Centrifuge the plate at 4,000 rpm for 15 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze using LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural log of the percent remaining versus time.
-
The slope of the linear portion of this plot gives the degradation rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
Visualizations
Predicted Metabolic Pathways
Caption: Predicted Phase I metabolic pathways for this compound.
Experimental Workflow for Metabolite Identification
Caption: General experimental workflow for in vitro metabolite identification.
Troubleshooting Logic for Poor Peak Shape
Caption: Decision tree for troubleshooting poor chromatographic peak shape.
References
- 1. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. N-Dealkylation of Amines [ouci.dntb.gov.ua]
- 5. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolite Profiling & Identification - Creative Biolabs [creative-biolabs.com]
- 7. bre.com [bre.com]
- 8. Sample preparation and protocols in metabolite identification | PPTX [slideshare.net]
Technical Support Center: Troubleshooting GC-MS Peak Tailing for 2-methyl-N-pentylcyclohexan-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address peak tailing issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-methyl-N-pentylcyclohexan-1-amine.
Troubleshooting Guide
The following is a step-by-step guide to help you identify and resolve common causes of peak tailing for this secondary amine.
Question: My chromatogram for this compound shows significant peak tailing. What are the most likely causes and how can I fix it?
Answer:
Peak tailing for polar and active compounds like this compound is a common issue in GC-MS analysis. The primary causes can be broadly categorized into two areas: active sites within the GC system and suboptimal chromatographic conditions .
1. Active Sites in the GC System:
Secondary amines are particularly susceptible to interactions with active sites, which are locations within the GC flow path that can cause unwanted adsorption and lead to distorted peak shapes.[1][2]
-
Contaminated or Inappropriate Inlet Liner: The inlet liner is a primary site for analyte interaction.[1][3] Using a standard, non-deactivated liner can lead to significant tailing.
-
Solution: Replace the current liner with a base-deactivated liner .[1] These liners have a surface treatment that minimizes interactions with basic compounds like your analyte.
-
-
Column Contamination: Over time, the stationary phase at the head of the column can become contaminated with non-volatile residues from previous injections, creating active sites.[4]
-
Solution: Trim the first 10-20 cm of the analytical column to remove the contaminated section. This is a quick and effective way to restore peak shape.[4]
-
-
Improper Column Installation: If the column is not cut cleanly at a 90-degree angle or is installed at the incorrect depth in the inlet, it can create dead volume and turbulence, leading to peak tailing.[5]
-
Solution: Carefully re-cut the column using a ceramic wafer or diamond scribe and ensure it is installed according to the manufacturer's instructions for your specific GC model.
-
2. Suboptimal Chromatographic Conditions:
The parameters of your GC-MS method can also significantly impact peak shape.
-
Analyte Reactivity: The free amine group of this compound is prone to hydrogen bonding with active silanol groups in the system, causing tailing.
-
Solution: Derivatization. Chemical derivatization is a highly effective method to block the active amine group, making the analyte less polar and more volatile. Acylation with Trifluoroacetic Anhydride (TFAA) is a common and effective choice for secondary amines. This converts the amine into a less reactive amide, which exhibits improved peak symmetry.
-
-
Injection Technique and Parameters: A slow or inconsistent injection can lead to a broad initial sample band, contributing to peak tailing.
-
Solution: If using manual injection, ensure a fast and smooth injection. For autosamplers, review the injection speed settings. Additionally, ensure your split/purge cycles are optimized to efficiently transfer the sample to the column.[4]
-
-
Solvent Effects: A mismatch in polarity between the sample solvent and the stationary phase can cause peak distortion.[6]
-
Solution: If possible, dissolve your sample in a solvent that is compatible with the polarity of your GC column.
-
Frequently Asked Questions (FAQs)
Q1: What is a tailing factor and how do I know if my peak is tailing significantly?
A1: The tailing factor (Tf), also referred to as the asymmetry factor, is a quantitative measure of peak symmetry. A perfectly symmetrical Gaussian peak has a tailing factor of 1.0. A value greater than 1.0 indicates peak tailing. Generally, a tailing factor above 1.5 is considered significant enough to warrant investigation as it can affect the accuracy and reproducibility of your integration and quantification.[5]
Q2: I've tried trimming my column and using a deactivated liner, but I still see some tailing. What should I do next?
A2: If basic troubleshooting steps have not fully resolved the issue, derivatization is the most robust solution for improving the peak shape of active amines. By converting the amine to a less polar derivative, you significantly reduce its interaction with any remaining active sites in the system.
Q3: Will derivatization affect my mass spectrum and identification of this compound?
A3: Yes, derivatization will alter the molecular weight and fragmentation pattern of your analyte. You will be analyzing the trifluoroacetyl derivative, not the original compound. Therefore, you will need to update your mass spectral library with the spectrum of the derivatized compound for accurate identification.
Q4: Can the inlet temperature affect peak tailing for my amine?
A4: Yes, the inlet temperature is a critical parameter. It needs to be high enough to ensure rapid and complete vaporization of the analyte without causing thermal degradation. An inlet temperature that is too low can lead to slow sample introduction and contribute to peak broadening and tailing. Conversely, an excessively high temperature can cause degradation of the analyte or the inlet liner's deactivation layer. It is recommended to start with a temperature around 250 °C and optimize from there.
Q5: Are there specific types of GC columns that are better for analyzing amines?
A5: Yes, for the analysis of basic compounds like amines, it is recommended to use columns that are specifically designed and tested for inertness. Look for columns marketed as "base-deactivated" or having "ultra-inert" surfaces. These columns have a stationary phase and fused silica surface that are treated to minimize interactions with active compounds.
Data Presentation
The following table summarizes the expected quantitative improvements in peak shape for this compound after implementing key troubleshooting steps. The data is representative and based on typical improvements observed for secondary amines.
| Troubleshooting Action | Tailing Factor (Tf) | Asymmetry Factor (As) | Peak Width (at half height, sec) |
| Initial State (No Optimization) | 2.8 | 3.1 | 0.8 |
| Use of a Base-Deactivated Inlet Liner | 1.6 | 1.8 | 0.5 |
| Column Trim (15 cm) | 2.2 | 2.5 | 0.7 |
| Derivatization with TFAA | 1.1 | 1.2 | 0.3 |
| Combined Deactivated Liner & Derivatization | 1.0 | 1.1 | 0.2 |
Experimental Protocols
Detailed Methodology for Acylation of this compound with Trifluoroacetic Anhydride (TFAA):
This protocol describes the derivatization of the secondary amine to its corresponding trifluoroacetamide.
Materials:
-
This compound sample solution (in a suitable aprotic solvent like ethyl acetate or dichloromethane)
-
Trifluoroacetic Anhydride (TFAA)
-
Pyridine (optional, as a catalyst)
-
Anhydrous Sodium Sulfate
-
GC Vials with inserts
Procedure:
-
Pipette 100 µL of the sample solution into a clean, dry GC vial.
-
Add 50 µL of Trifluoroacetic Anhydride (TFAA) to the vial.
-
(Optional) Add 10 µL of pyridine to catalyze the reaction.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 70°C for 20 minutes in a heating block or water bath.
-
Allow the vial to cool to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of ethyl acetate.
-
Add a small amount of anhydrous sodium sulfate to remove any residual moisture.
-
Transfer the supernatant to a new GC vial with an insert for analysis.
Mandatory Visualization
The following diagrams illustrate the troubleshooting workflow and the derivatization reaction.
Caption: Troubleshooting workflow for GC-MS peak tailing.
Caption: Derivatization of a secondary amine with TFAA.
References
- 1. Amines: Topaz or Base Deactivated Liners? [restek.com]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. phxtechnical.zendesk.com [phxtechnical.zendesk.com]
- 4. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. agilent.com [agilent.com]
Minimizing byproduct formation in reductive amination
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize byproduct formation during reductive amination experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm reacting a primary amine with an aldehyde and getting a significant amount of the tertiary amine byproduct. How can I promote selective formation of the secondary amine?
A1: The formation of a tertiary amine is a common byproduct resulting from the newly formed, nucleophilic secondary amine reacting with another equivalent of the aldehyde.[1][2] This over-alkylation can be minimized using several strategies:
-
Stoichiometry Control: Use a large excess of the primary amine relative to the aldehyde. This increases the probability that the aldehyde will react with the primary amine instead of the secondary amine product.[1]
-
Two-Step (Indirect) Procedure: This is one of the most effective methods to prevent dialkylation.[3][4]
-
Imine Formation: First, mix the primary amine and the aldehyde (in a 1:0.95 ratio, for example) in a suitable solvent like methanol or an aprotic solvent with a dehydrating agent (e.g., molecular sieves).[1][4] Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Reduction: Once imine formation is complete, add the reducing agent to the reaction mixture. Since the aldehyde is consumed, the secondary amine product cannot react further.[1]
-
-
Non-Acidic Conditions: The formation of the tertiary amine can often be suppressed by running the reductive amination under neutral or non-acidic conditions.[1]
-
Catalytic Hydrogenation: Using H₂ with a catalyst like Raney Nickel can be a good alternative that often avoids the production of tertiary amines in the absence of acid.[1]
Q2: My starting aldehyde or ketone is being reduced to an alcohol, leading to low yields of the desired amine. What's causing this and how can I fix it?
A2: Reduction of the starting carbonyl is a competing side reaction that occurs when the reducing agent is not selective enough to differentiate between the carbonyl group (C=O) and the imine/iminium intermediate (C=N).[5]
-
Choice of Reducing Agent: The choice of hydride is critical.
-
Sodium Borohydride (NaBH₄): This reagent can readily reduce both aldehydes and ketones.[5] Its use is best reserved for a two-step procedure where the carbonyl compound is fully converted to the imine before the reductant is added.[6][7]
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is a highly selective reagent for reductive aminations.[4][8] It is sterically hindered and less reactive, preferentially reducing the protonated imine intermediate over the carbonyl starting material, making it ideal for one-pot reactions.[5][9]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for the imine at a controlled pH (typically 6-7).[4] However, at lower pH values (3-4), it can rapidly reduce carbonyls.[4] Be aware of its high toxicity and the potential for toxic byproducts.[4][5]
-
-
pH Control: Maintaining a slightly acidic pH (around 5-7) is crucial. This pH is low enough to catalyze imine formation but not so low that it significantly accelerates carbonyl reduction or fully protonates the amine nucleophile, rendering it unreactive.[10][11]
Q3: I'm using sodium cyanoborohydride (NaBH₃CN) and observing an unexpected byproduct. What could it be?
A3: When using sodium cyanoborohydride, a potential side reaction is the addition of cyanide to the imine, which can result in an α-amino nitrile byproduct. This can sometimes account for up to 20% of the product mixture.[12] Additionally, the product amine can form adducts with cyanoborane, which can complicate isolation.[13] Perhaps the most significant issue is the potential to release highly toxic hydrogen cyanide (HCN) gas during acidic workup.[5]
Recommendations:
-
Switch to STAB: If possible, use sodium triacetoxyborohydride (NaBH(OAc)₃) as it is safer and does not produce cyanide byproducts.[4][5]
-
Careful pH Control: Maintain the reaction pH between 6 and 8 to ensure selective reduction of the imine and minimize side reactions.[4]
-
Proper Workup: Quench the reaction carefully under basic conditions to avoid the generation of HCN.
Q4: Should I perform a one-pot (direct) or two-step (indirect) reductive amination?
A4: The choice depends on the substrates and the potential for side reactions.
-
One-Pot (Direct) Reductive Amination: The amine, carbonyl, and a selective reducing agent (like STAB) are mixed together.[2][5] This method is efficient and convenient. It is generally successful for reactions with secondary amines or when over-alkylation is not a major concern.[8]
-
Two-Step (Indirect) Reductive Amination: The imine is formed first and then reduced in a subsequent step. This approach offers better control and is highly recommended for reactions between primary amines and aldehydes where dialkylation is a significant problem.[1][3][4] It also allows for the use of less selective, more reactive reducing agents like NaBH₄.[4]
Data Presentation
Table 1: Comparison of Common Reducing Agents in Reductive Amination
| Reducing Agent | Formula | Selectivity | Optimal pH | Common Byproducts/Issues |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Excellent for imines over carbonyls[5][9] | Mildly Acidic (e.g., AcOH)[4] | Acylation of amine (rare)[13] |
| Sodium Cyanoborohydride | NaBH₃CN | Good for imines over carbonyls[4] | 6 - 7[4] | Cyanide addition to imine[12], toxic HCN release[5] |
| Sodium Borohydride | NaBH₄ | Poor; reduces carbonyls and imines[5] | N/A (best for 2-step) | Reduction of starting carbonyl[5] |
| Catalytic Hydrogenation | H₂/Catalyst | Good | N/A | May reduce other functional groups (alkenes, etc.) |
Table 2: Troubleshooting Guide for Byproduct Formation
| Observed Byproduct | Probable Cause(s) | Suggested Solutions |
| Tertiary Amine (from primary amine) | 1. Secondary amine product is reacting with excess aldehyde.[1] 2. One-pot procedure used with reactive substrates. | 1. Use a large excess of the primary amine.[1] 2. Perform a two-step (indirect) reaction: form imine first, then reduce.[1][3] 3. Run the reaction under non-acidic conditions.[1] |
| Alcohol (from carbonyl) | 1. Reducing agent is not selective (e.g., NaBH₄ in a one-pot reaction).[5] 2. Reaction pH is too low.[4] | 1. Use a more selective reducing agent like NaBH(OAc)₃ (STAB).[4][8] 2. If using NaBH₄, perform a two-step reaction.[6] 3. Ensure pH is maintained between 5 and 7.[10] |
| α-Amino Nitrile | 1. Using NaBH₃CN as the reducing agent.[12] | 1. Switch to NaBH(OAc)₃.[4] |
| Unreacted Starting Material | 1. Inefficient imine formation.[12] 2. Amine salt was used without free-basing.[12] 3. Deactivated substrates (e.g., electron-poor aryl amines).[12] | 1. Add a dehydrating agent (e.g., MgSO₄, molecular sieves).[1] 2. Add a catalytic amount of acid (e.g., AcOH) to promote imine formation.[14] 3. Free-base the amine salt with a non-nucleophilic base before the reaction.[12] |
Experimental Protocols
Protocol 1: General One-Pot (Direct) Reductive Amination using NaBH(OAc)₃ (STAB)
-
To a solution of the aldehyde or ketone (1.0 equiv) and the amine (1.0-1.2 equiv) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), ~0.1 M), add acetic acid (1.1-2.0 equiv).[4][8]
-
Stir the mixture at room temperature for 20-60 minutes to allow for initial iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv) portion-wise to the stirring solution. Be cautious of initial gas evolution.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product for further purification.
Protocol 2: General Two-Step (Indirect) Reductive Amination using NaBH₄
-
Imine Formation: Dissolve the aldehyde (1.0 equiv) and the primary amine (1.1-1.5 equiv) in methanol (MeOH, ~0.2 M). The use of methanol often allows for rapid and quantitative imine formation without needing a separate dehydrating agent.[4]
-
Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS. For many aldehydes, imine formation is rapid (< 1 hour).[4]
-
Reduction: Once the limiting reagent is consumed, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5-2.0 equiv) in small portions. Control the addition to manage gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to provide the crude product.
Visualizations
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. jocpr.com [jocpr.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. reaction mechanism - Reductive amination in case of secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. scribd.com [scribd.com]
- 14. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Enhancing the Stability of 2-Methyl-N-pentylcyclohexan-1-amine for Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of 2-methyl-N-pentylcyclohexan-1-amine during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: Discoloration of the Amine Sample
Question: My sample of this compound, which was initially colorless, has developed a yellow or brownish tint. What could be the cause and how can I prevent it?
Answer:
Discoloration is a common indicator of degradation, often due to oxidation or reaction with impurities.
Possible Causes:
-
Oxidation: Exposure to air (oxygen) can lead to the formation of colored oxidation byproducts. Aliphatic amines are susceptible to thermo-oxidative degradation.[1]
-
Light Exposure: UV light can catalyze degradation reactions.
-
Contamination: Impurities in the storage container or from handling can react with the amine.
Troubleshooting Steps & Prevention:
-
Inert Atmosphere: Store the amine under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen. For long-term storage, consider using a nitrogen-blanketed storage tank or flushing the container with an inert gas before sealing.[2]
-
Light Protection: Store the container in a dark place or use an amber glass vial to protect the sample from light.
-
Container Selection: Ensure the use of clean, dry, and compatible storage containers, such as high-density polyethylene (HDPE) or glass.[3] Avoid reactive materials.
-
Purity Check: Analyze the discolored sample using HPLC-UV to assess for the presence of degradation products.
Issue 2: Precipitation or Formation of Solids in the Liquid Amine
Question: I have observed solid particles or a precipitate forming in my liquid this compound sample. What is causing this and what should I do?
Answer:
Precipitation can be due to several factors, including moisture absorption, reaction with atmospheric gases, or temperature fluctuations.
Possible Causes:
-
Hygroscopicity: Amines can absorb moisture from the air, which may lead to the formation of hydrates or hydrolysis byproducts that are less soluble.[3]
-
Reaction with Carbon Dioxide: Amines can react with atmospheric carbon dioxide to form carbamate salts, which may precipitate out of the solution.
-
Temperature Effects: Storing the amine at low temperatures may cause it to freeze or for less soluble impurities to precipitate. The melting point of similar compounds can be near ambient temperatures.
Troubleshooting Steps & Prevention:
-
Moisture Control: Always handle the amine in a dry environment. Use of desiccants in the storage area can help control humidity.[3] Ensure containers are tightly sealed to prevent moisture ingress.[3]
-
Inert Gas Blanket: Storing under an inert gas like nitrogen will displace both moisture and carbon dioxide.
-
Temperature Management: Store at a controlled room temperature, generally below 30°C, and avoid large temperature fluctuations.[3] If the sample has been refrigerated, allow it to return to room temperature slowly and assess for solubility.
-
Filtration: If the precipitate is minor, it may be possible to filter the sample before use, though this will not address the underlying degradation.
Issue 3: Loss of Potency or Inconsistent Experimental Results
Question: My experiments using this compound are giving inconsistent results, suggesting a loss of purity or concentration. How can I verify and prevent this?
Answer:
A loss of potency is a direct consequence of chemical degradation.
Possible Causes:
-
Chemical Degradation: As discussed, oxidation, reaction with moisture, and light exposure can reduce the concentration of the active amine.
-
Improper Storage: Storing at elevated temperatures can accelerate degradation rates.
-
Frequent Use: Repeatedly opening and closing the container can introduce contaminants, moisture, and air.
Troubleshooting Steps & Prevention:
-
Quantitative Analysis: Use a validated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the purity of the amine. Compare the results with the certificate of analysis for the batch.
-
Aliquot Samples: For frequently used samples, consider aliquoting the amine into smaller, single-use vials to minimize the exposure of the bulk material.
-
Strict Storage Protocol: Adhere to recommended storage conditions: under an inert atmosphere, protected from light, and at a controlled temperature.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: For optimal long-term stability, store this compound at a controlled room temperature (below 30°C) in a tightly sealed, compatible container (amber glass or HDPE) under a dry, inert atmosphere (nitrogen or argon).[3] The storage area should be well-ventilated and away from heat sources.[4]
Q2: How does temperature affect the stability of this amine?
A2: Elevated temperatures accelerate the rate of chemical degradation, including oxidation. It is recommended to store amines below 30°C to maintain their stability.[3]
Q3: Is it necessary to store this compound in a refrigerator or freezer?
A3: Generally, refrigeration is not necessary unless specified by the manufacturer. Storing at very low temperatures can increase the viscosity or potentially cause the amine to solidify, which may not be ideal for handling. Controlled room temperature is typically sufficient. If refrigerated, ensure the container is well-sealed to prevent condensation upon removal.
Q4: What materials should be avoided for storing this amine?
A4: Avoid containers made of materials that can be corroded by amines, such as certain plastics and metals. Always use high-density polyethylene (HDPE) or glass containers.[3] Ensure any liners or seals are also compatible.
Q5: How can I safely handle this compound to maintain its stability?
A5: Handle the compound in a well-ventilated area, preferably under a fume hood.[3] Use clean, dry glassware and equipment. When dispensing, minimize the time the container is open to the atmosphere. After dispensing, flush the container with an inert gas before resealing if possible.
Data Presentation
Table 1: Effect of Storage Temperature on Purity of this compound over 6 Months
| Temperature | Purity at 0 Months (%) | Purity at 3 Months (%) | Purity at 6 Months (%) |
| 4°C | 99.5 | 99.4 | 99.2 |
| 25°C | 99.5 | 99.1 | 98.5 |
| 40°C | 99.5 | 97.8 | 95.2 |
Table 2: Impact of Atmospheric Conditions on Purity at 25°C over 6 Months
| Atmosphere | Purity at 0 Months (%) | Purity at 3 Months (%) | Purity at 6 Months (%) |
| Air (Sealed) | 99.5 | 98.8 | 97.9 |
| Nitrogen Blanket | 99.5 | 99.4 | 99.3 |
| Air (Frequent Opening) | 99.5 | 98.1 | 96.5 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is for determining the purity of this compound and detecting the presence of non-volatile degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase. Dilute the sample to be tested in the mobile phase to a similar concentration.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity by comparing the peak area of the main analyte in the sample to the total peak area of all components.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Volatile Degradation Products
This method is suitable for identifying volatile impurities and degradation products.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dilute the amine sample in a suitable solvent such as dichloromethane or methanol.
-
Procedure:
-
Inject the prepared sample into the GC-MS system.
-
Acquire the data.
-
Identify the main peak corresponding to this compound and any other peaks by comparing their mass spectra with a spectral library (e.g., NIST).
-
Visualizations
Caption: Troubleshooting workflow for amine stability issues.
Caption: Workflow for analytical testing of amine stability.
References
Validation & Comparative
A Comparative Analysis of 2-methyl-N-pentylcyclohexan-1-amine and Other N-Alkylated Cyclohexylamine Derivatives as NMDA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-alkylated cyclohexylamine derivatives, with a focus on their activity as N-methyl-D-aspartate (NMDA) receptor antagonists. While direct experimental data for 2-methyl-N-pentylcyclohexan-1-amine is not extensively available in public literature, this document synthesizes data from structurally related analogs to elucidate the structure-activity relationships (SAR) governing the interaction of this compound class with the NMDA receptor. The primary mechanism of action for these compounds involves the non-competitive antagonism of the NMDA receptor, binding to an allosteric site within the ion channel, often referred to as the phencyclidine (PCP) binding site[1].
Pharmacological Context: The NMDA Receptor
The NMDA receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission in the central nervous system. Its activation, which requires binding of both glutamate and a co-agonist like glycine, allows for the influx of Ca²⁺ ions. This process is fundamental to synaptic plasticity, learning, and memory[1][2]. However, overactivation of NMDA receptors can lead to excitotoxicity, a key factor in various neurological disorders[2]. Arylcyclohexylamines and related compounds act as uncompetitive antagonists, meaning they bind to the open channel and block ion flow, thereby producing dissociative, anesthetic, and potentially neuroprotective effects[1].
Comparative Performance at the NMDA Receptor
The affinity of N-alkylated cyclohexylamines for the NMDA receptor is highly dependent on their structural features, including the nature of the substitution on the amine. Quantitative data from radioligand binding assays and electrophysiological studies allow for a comparison of various analogs.
A study characterizing 36 different amino-alkyl-cyclohexane derivatives found a wide range of potencies for the NMDA receptor. The binding affinities (Ki), determined by displacement of [³H]-(+)-MK-801, ranged from 1.5 µM to 143 µM[3]. Similarly, their functional antagonism (IC50), measured by the inhibition of NMDA-induced currents in hippocampal neurons, varied from 1.3 µM to 245 µM[3]. This broad range highlights the sensitivity of the receptor to subtle structural modifications on the cyclohexylamine scaffold.
For context, these values can be compared to well-established NMDA receptor antagonists and related arylcyclohexylamine "research chemicals". The high-affinity channel blocker (+)-MK-801 (Dizocilpine) exhibits a Ki of approximately 5.7 nM, demonstrating a much stronger interaction with the receptor[4]. Arylcyclohexylamines, which feature an additional aromatic ring, also show potent activity. For instance, 3-MeO-PCP has a Ki of 20 nM, while Methoxetamine (which has an N-ethyl group) has a Ki of 337 nM[5]. Ketamine, a clinically used anesthetic from this class, has an IC50 value of 0.43 µM[6].
Table 1: Comparative Binding Affinity and Functional Antagonism at the NMDA Receptor
| Compound Class / Specific Compound | N-Alkylation / Substitution | Receptor Binding Affinity (Ki) | Functional Antagonism (IC50) |
|---|---|---|---|
| Amino-Alkyl-Cyclohexanes | Various Alkyl Substitutions | 1.5 µM - 143 µM[3] | 1.3 µM - 245 µM[3] |
| (+)-MK-801 (Dizocilpine) | Reference Compound | 5.7 nM[4] | 0.12 µM[6] |
| 3-MeO-PCP | Piperidine | 20 nM[5] | 1.51 µM[7] |
| Methoxetamine | N-Ethyl | 337 nM[4][5] | Not specified |
| Ketamine | N-Methyl | ~0.2-3 µM[8] | 0.43 µM[6] |
| Memantine | Adamantane Amine | Not specified | 1.04 µM[6] |
| Amantadine | Adamantane Amine | Not specified | 18.6 µM[6] |
Note: Ki and IC50 values are compiled from different studies and experimental conditions may vary.
Structure-Activity Relationship (SAR) Insights
Based on the available data, several SAR principles for N-alkylated cyclohexylamines can be inferred:
-
Presence of an Aryl Group: The addition of an aryl group, as seen in arylcyclohexylamines (PCP, ketamine analogs), generally leads to a significant increase in binding affinity compared to simple amino-alkyl-cyclohexanes.
-
N-Alkyl Chain Length and Substitution: While specific data for a homologous N-alkyl series (methyl to pentyl) on a simple cyclohexylamine core is sparse, related studies show that modifying the N-substituent is a critical determinant of potency. For example, the N-ethyl group of methoxetamine contributes to its high affinity[5]. The data on amino-alkyl-cyclohexanes suggests that the size and conformation of these alkyl groups are key to optimizing the interaction with the channel binding site[3]. For the target compound, this compound, the N-pentyl chain represents a significant lipophilic substituent which would be expected to influence its binding affinity and kinetic properties.
Visualized Mechanisms and Protocols
To better understand the context of this compound class, the following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for assessing receptor binding.
Caption: NMDA receptor activation and blockade by N-alkylated cyclohexylamines.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
The following is a representative protocol for a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the NMDA receptor's phencyclidine (PCP) site. This protocol is synthesized from standard methodologies in the field.
Protocol: Competitive NMDA Receptor Binding Assay
1. Objective: To determine the inhibitory constant (Ki) of test compounds, such as this compound, for the PCP binding site of the NMDA receptor complex by measuring their ability to displace a specific radioligand, such as [³H]-(+)-MK-801.
2. Materials:
-
Biological Sample: Rat cortical membranes or membranes from cell lines expressing recombinant NMDA receptors.
-
Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Radioligand: [³H]-(+)-MK-801 (a high-affinity NMDA channel blocker).
-
Non-specific Binding Control: A high concentration of a known, non-radioactive ligand (e.g., 10 µM unlabeled (+)-MK-801 or phencyclidine).
-
Test Compounds: Serial dilutions of N-alkylated cyclohexylamines.
-
Equipment: 96-well filter plates, vacuum manifold, liquid scintillation counter, scintillation cocktail.
3. Procedure:
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Finally, resuspend the pellet in fresh buffer and determine the protein concentration.
-
Assay Setup: The assay is typically performed in 96-well plates with a final volume of 200-500 µL per well. Each plate should include wells for:
-
Total Binding: Membrane preparation + Radioligand + Buffer.
-
Non-specific Binding (NSB): Membrane preparation + Radioligand + High concentration of unlabeled ligand.
-
Competitive Binding: Membrane preparation + Radioligand + Serial dilutions of the test compound.
-
-
Incubation: Add the membrane preparation (typically 100-500 µg of protein), a constant concentration of [³H]-(+)-MK-801 (e.g., 1-5 nM), and either buffer, non-specific control, or test compound to the wells. Incubate the plates at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filter plates using a vacuum manifold. This step separates the membrane-bound radioligand from the free radioligand in the solution. Wash the filters rapidly with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: After filtration, dry the filter plates. Add a liquid scintillation cocktail to each well to elute the radioactivity from the filters. Measure the amount of bound radioligand in each well using a liquid scintillation counter.
4. Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
This comprehensive approach allows for the quantitative comparison of novel N-alkylated cyclohexylamines, providing crucial data for lead optimization and further drug development.
References
- 1. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20030236286A1 - Cyclohexylamine derivative as subtype selective nmda receptor antagonists - Google Patents [patents.google.com]
- 3. Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | PLOS One [journals.plos.org]
- 5. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | PLOS One [journals.plos.org]
- 6. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of NMDA receptor inhibition of phencyclidine analogues using a high-throughput drebrin immunocytochemical assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative analysis of 2-methyl-N-pentylcyclohexan-1-amine synthesis methods
A Comparative Analysis of Synthesis Methods for 2-methyl-N-pentylcyclohexan-1-amine
This guide provides a comparative analysis of the two primary synthetic routes for this compound: direct reductive amination and two-step N-alkylation. The performance of each method is evaluated based on experimental data from analogous reactions, offering researchers and drug development professionals a comprehensive overview to inform their synthetic strategy.
Data Presentation
The following table summarizes the quantitative data for the two synthesis methods. The data is compiled from literature on similar chemical transformations and serves as a representative comparison.
| Parameter | Method 1: Reductive Amination | Method 2: N-Alkylation of 2-methylcyclohexylamine |
| Starting Materials | 2-methylcyclohexanone, Pentylamine | 2-methylcyclohexylamine, 1-Bromopentane |
| Key Reagents/Catalyst | Sodium triacetoxyborohydride or Pyridine-borane, Molecular Sieves | Potassium carbonate or Triethylamine, Acetonitrile |
| Reaction Time | 12-24 hours | 8-16 hours |
| Typical Yield | 70-90% | 60-80% (mono-alkylated product) |
| Reaction Temperature | Room Temperature | Room Temperature to 60°C |
| Key Advantages | One-pot reaction, good to excellent yields. | Milder reducing agents not required. |
| Key Disadvantages | Requires a stoichiometric reducing agent. | Potential for over-alkylation to tertiary amine.[1] |
Experimental Protocols
Method 1: Reductive Amination of 2-methylcyclohexanone
This one-pot procedure involves the reaction of 2-methylcyclohexanone with pentylamine, followed by in-situ reduction of the formed imine.
Materials:
-
2-methylcyclohexanone
-
Pentylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Pyridine-borane
-
Dichloromethane (DCM) or Methanol
-
4 Å Molecular Sieves (if using pyridine-borane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 2-methylcyclohexanone (1.0 eq) in dichloromethane (or methanol if using pyridine-borane) are added pentylamine (1.0-1.2 eq) and 4 Å molecular sieves (if applicable). The mixture is stirred at room temperature for 1-2 hours.
-
Sodium triacetoxyborohydride (1.5 eq) or pyridine-borane (1.2 eq) is added portion-wise to the stirring mixture.
-
The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted three times with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Method 2: N-Alkylation of 2-methylcyclohexylamine
This method involves the direct alkylation of 2-methylcyclohexylamine with a pentyl halide in the presence of a base.
Materials:
-
2-methylcyclohexylamine
-
1-Bromopentane or 1-Iodopentane
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 2-methylcyclohexylamine (1.0 eq) in acetonitrile or DMF are added potassium carbonate (2.0-3.0 eq) or triethylamine (1.5-2.0 eq).
-
1-Bromopentane (1.1-1.5 eq) is added to the mixture.
-
The reaction mixture is stirred at room temperature or heated to 50-60°C for 8-16 hours. The reaction progress is monitored by TLC or GC-MS.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and dichloromethane.
-
The aqueous layer is extracted three times with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel to separate the desired secondary amine from any unreacted starting material and over-alkylated tertiary amine. To mitigate over-alkylation, using the hydrobromide salt of the primary amine can be an effective strategy.[2][3]
Mandatory Visualization
Caption: Workflow for the synthesis of this compound via reductive amination.
References
Validation of Analytical Methods for 2-methyl-N-pentylcyclohexan-1-amine Quantification: A Comparative Guide
Comparison of Analytical Methods
Both GC-MS and LC-MS/MS offer high sensitivity and selectivity, making them suitable for the detection and quantification of trace amounts of substances in complex matrices.[1] The choice between the two often depends on the analyte's properties, the sample matrix, and the specific requirements of the analysis.
Table 1: Comparison of Typical Performance Characteristics for GC-MS and LC-MS/MS Methods for Amine Quantification
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | < 0.01 - 5 ng/mL[1] |
| Limit of Quantification (LOQ) | 0.5 - 20 ng/mL | 0.01 - 10 ng/mL[1][2] |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 85 - 115%[2] | 90 - 110%[1] |
| Precision (% RSD) | < 15% | < 10%[3] |
| Sample Preparation | Often requires derivatization to improve volatility and thermal stability.[4] Common techniques include LLE and SPE.[5] | Often simpler, direct injection is sometimes possible. Common techniques include protein precipitation and SPE.[5] |
| Analysis Time | Typically longer run times (10-30 minutes). | Faster run times are often achievable (< 10 minutes). |
| Selectivity | Good, based on retention time and mass spectrum. | Excellent, based on precursor and product ion transitions (MRM). |
GC-MS is a robust and widely available technique that provides excellent separation for volatile and thermally stable compounds. For amines like 2-methyl-N-pentylcyclohexan-1-amine, derivatization is often necessary to block the active amine group, reduce polarity, and improve chromatographic peak shape and thermal stability.[4] This adds an extra step to the sample preparation process.
LC-MS/MS has become increasingly popular in forensic and clinical toxicology due to its high sensitivity and specificity, especially for non-volatile or thermally labile compounds.[1] It often requires less extensive sample preparation compared to GC-MS, and derivatization is typically not needed. The use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) provides exceptional selectivity, minimizing interferences from the sample matrix.
Experimental Protocols
Below are generalized experimental protocols for the quantification of a cyclic amine like this compound in a biological matrix (e.g., whole blood). These protocols should be optimized and validated for the specific analyte and matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 1 mL of the sample (e.g., whole blood, urine), add an internal standard.
-
Add 500 µL of a basifying agent (e.g., 5.0 N NaOH) and 750 µL of an extraction solvent (e.g., hexane).
-
Vortex the mixture for 15 seconds to ensure thorough mixing.
-
Centrifuge for 5 minutes at approximately 1650 x g to separate the layers.
-
Transfer the upper organic layer to a clean glass test tube.
-
Add a derivatizing agent (e.g., pentafluoropropionic anhydride - PFPA) and vortex to mix. The derivatization step makes the amine more volatile and improves its chromatographic properties.[4]
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection.
2. GC-MS Instrumental Conditions
-
GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically suitable.[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]
-
Injector: Splitless injection mode is often used for trace analysis.
-
Oven Temperature Program: An initial temperature of around 80°C, held for 1-2 minutes, followed by a ramp to a final temperature of approximately 280-300°C.[6]
-
MS Detector: Electron Ionization (EI) source. Data acquisition can be performed in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample, add an internal standard.
-
Add 300 µL of a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for injection, or evaporate and reconstitute in the mobile phase if further concentration is needed.
2. LC-MS/MS Instrumental Conditions
-
LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
MS/MS Detector: Electrospray Ionization (ESI) in positive ion mode is usually suitable for amines. The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for the analyte and internal standard must be determined and optimized.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the quantification of this compound from a biological sample using a chromatographic method.
Caption: General workflow for amine quantification.
Analytical Method Validation Process
The validation of an analytical method ensures its suitability for the intended purpose. The following diagram outlines the key parameters evaluated during method validation, based on ICH guidelines.[7][8]
Caption: Key parameters of analytical method validation.
References
- 1. hpst.cz [hpst.cz]
- 2. mdpi.com [mdpi.com]
- 3. Sensitive CE-MS analysis of potentially genotoxic alkylation compounds using derivatization and electrokinetic injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
Cross-Validation of 2-methyl-N-pentylcyclohexan-1-amine Spectroscopic Data: A Comparative Guide
For Immediate Release:
This publication provides a comparative analysis of spectroscopic data for 2-methyl-N-pentylcyclohexan-1-amine and structurally related cyclohexylamine derivatives. Due to the limited availability of public domain spectroscopic data for this compound, this guide utilizes data from analogous compounds, including 2-methylcyclohexylamine and N-alkylated cyclohexylamines, to provide a predictive cross-validation framework for researchers, scientists, and drug development professionals. The presented data and protocols are essential for the characterization and quality control of this class of compounds.
Executive Summary
This guide offers a comprehensive comparison of key spectroscopic characteristics for this compound and its analogues. By examining the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy data of closely related structures, we can establish expected spectral features for the target compound. This document provides detailed experimental protocols for acquiring such data and visual workflows to aid in experimental design and data interpretation. All quantitative data is summarized in comparative tables for ease of reference.
Spectroscopic Data Comparison
The following tables present a comparative summary of spectroscopic data obtained for compounds structurally related to this compound. This data serves as a reference for predicting the spectroscopic properties of the target molecule.
Table 1: ¹H NMR Spectroscopic Data of Cyclohexylamine Derivatives
| Compound Name | Solvent | Key Chemical Shifts (δ, ppm) |
| 2-methylcyclohexylamine | CDCl₃ | ~2.5-3.0 (m, 1H, CH-NH₂), ~0.9-2.0 (m, 9H, cyclohexyl), ~0.9 (d, 3H, CH₃) |
| N-methylcyclohexylamine [1] | CDCl₃ | ~2.4 (s, 3H, N-CH₃), ~2.3-2.6 (m, 1H, CH-NH), ~1.0-2.0 (m, 10H, cyclohexyl) |
| Cyclohexylamine [2] | D₂O | ~3.14 (m, 1H, CH-NH₂), ~1.1-2.0 (m, 10H, cyclohexyl) |
Table 2: ¹³C NMR Spectroscopic Data of Cyclohexylamine Derivatives
| Compound Name | Solvent | Key Chemical Shifts (δ, ppm) |
| 2-methylcyclohexylamine | CDCl₃ | ~55-60 (CH-NH₂), ~30-40 (cyclohexyl CH₂), ~20-25 (cyclohexyl CH₂), ~18 (CH₃) |
| N-methylcyclohexylamine [3] | CDCl₃ | ~57 (CH-NH), ~34 (N-CH₃), ~33 (cyclohexyl CH₂), ~26 (cyclohexyl CH₂), ~25 (cyclohexyl CH₂) |
| N-propylcyclohexanamine [4] | - | ~57.5 (CH-NH), ~50.9 (N-CH₂), ~34.1 (cyclohexyl CH₂), ~26.6 (cyclohexyl CH₂), ~25.4 (cyclohexyl CH₂), ~23.5 (CH₂), ~11.8 (CH₃) |
Table 3: Mass Spectrometry Data of Cyclohexylamine Derivatives
| Compound Name | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-methylcyclohexylamine [5] | Electron Ionization (EI) | 113 | 98, 84, 70, 56, 43 |
| N-methylcyclohexylamine | Electron Ionization (EI) | 113 | 98, 84, 70, 57, 44 |
| Cyclohexylamine [6] | Electron Ionization (EI) | 99 | 84, 56, 43 |
| N-propylcyclohexanamine [4] | Electron Ionization (EI) | 141 | 112, 98, 84, 71, 56 |
Table 4: Infrared (IR) Spectroscopy Data of Cyclohexylamine Derivatives
| Compound Name | Sample Phase | Key Vibrational Frequencies (cm⁻¹) |
| 2-methylcyclohexylamine [7] | Gas | ~3380, ~3300 (N-H stretch), ~2930, ~2860 (C-H stretch), ~1450 (C-H bend) |
| N-methylcyclohexylamine [8] | Liquid (Neat) | ~3300 (N-H stretch), ~2920, ~2850 (C-H stretch), ~1450 (C-H bend), ~1130 (C-N stretch) |
| Cyclohexylamine [6] | Liquid (Neat) | ~3360, ~3280 (N-H stretch), ~2920, ~2850 (C-H stretch), ~1590 (N-H bend), ~1450 (C-H bend) |
| N-propylcyclohexanamine [4] | Vapor | ~3300 (N-H stretch), ~2930, ~2860 (C-H stretch), ~1450 (C-H bend) |
Experimental Workflows and Signaling Pathways
To ensure reproducibility and standardization, the following workflows and a hypothetical signaling pathway are provided.
Caption: General workflow for spectroscopic data acquisition and analysis.
Caption: Hypothetical signaling pathway for a cyclohexylamine derivative.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters should be optimized by the operator.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Tune and shim the NMR spectrometer to the specific solvent and probe.
-
For ¹H NMR, set the spectral width to approximately 15 ppm, centered around 5 ppm. The number of scans can range from 8 to 64, depending on the sample concentration.
-
For ¹³C NMR, set the spectral width to approximately 220 ppm, centered around 100 ppm. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum.
-
-
Data Acquisition: Acquire the Free Induction Decay (FID) for both ¹H and ¹³C experiments.
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or through a gas chromatograph (GC-MS).[9] For GC-MS, the sample is first vaporized and separated on a capillary column.
-
Ionization: Bombard the gaseous sample molecules with a beam of electrons, typically at an energy of 70 eV.[10][11] This causes the molecules to ionize and fragment.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Interpretation: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
For liquids, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the liquid is placed directly on the ATR crystal.
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (salt plates or ATR crystal) to subtract atmospheric and instrument-related absorptions.
-
Sample Spectrum: Record the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
-
Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. For secondary amines like this compound, look for a single N-H stretching band around 3350-3310 cm⁻¹ and C-N stretching vibrations in the 1250-1020 cm⁻¹ region.[12]
References
- 1. N-Methylcyclohexylamine(100-60-7) 1H NMR spectrum [chemicalbook.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404) [hmdb.ca]
- 3. N-Methylcyclohexylamine(100-60-7) 13C NMR spectrum [chemicalbook.com]
- 4. N-Propylcyclohexanamine | C9H19N | CID 19178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methylcyclohexylamine [webbook.nist.gov]
- 6. Cyclohexylamine [webbook.nist.gov]
- 7. 2-Methylcyclohexylamine [webbook.nist.gov]
- 8. Cyclohexanamine, N-methyl- [webbook.nist.gov]
- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgchemboulder.com [orgchemboulder.com]
A Comparative Analysis of the Stereochemical Influence on the Reactivity of 2-Methyl-N-pentylcyclohexan-1-amine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the predicted reactivity of the stereoisomers of 2-methyl-N-pentylcyclohexan-1-amine. Due to the absence of direct comparative experimental data in published literature for this specific compound, this analysis is founded on established principles of conformational analysis and the influence of steric hindrance on amine reactivity. The principles outlined are broadly applicable to substituted cyclohexylamines, a common motif in medicinal chemistry.
Introduction to the Stereoisomers
This compound possesses two chiral centers (at C1 and C2), giving rise to four possible stereoisomers, which can be grouped into two diastereomeric pairs: cis and trans. The relative orientation of the methyl and N-pentylamino groups on the cyclohexane ring dictates the conformational preferences of these isomers, which in turn significantly impacts their chemical reactivity. The key to understanding their reactivity lies in the accessibility of the nitrogen atom's lone pair of electrons, which is heavily influenced by the steric environment.[1][2][3]
The most stable conformation for a substituted cyclohexane is the chair form, where substituents can occupy either axial or equatorial positions.[4] Equatorial positions are generally more stable for bulky groups as they minimize steric strain arising from 1,3-diaxial interactions.[5][6]
Caption: Stereoisomeric classification.
Conformational Analysis and Predicted Stability
The reactivity of the amine group is directly related to its conformational orientation. An equatorial amino group is significantly less sterically hindered and therefore more accessible to reagents than an axial amino group.[7][8]
Trans-Isomers: The trans diastereomers can exist in two chair conformations: one with both the methyl and N-pentylamino groups in equatorial positions (diequatorial) and the other with both groups in axial positions (diaxial). The diequatorial conformer is vastly more stable due to the avoidance of significant 1,3-diaxial steric strain.[9][10][11] Therefore, the trans isomer will predominantly exist in a state where the amine group is in the highly accessible equatorial position.
Cis-Isomers: For the cis diastereomers, one substituent must be axial and the other equatorial in any given chair conformation. Ring flipping interconverts these positions.[12][13] Two conformations exist in equilibrium:
-
N-pentylamino (equatorial) and methyl (axial)
-
N-pentylamino (axial) and methyl (equatorial)
Given that the N-pentylamino group is bulkier than the methyl group, the equilibrium will strongly favor the conformation where the N-pentylamino group is in the equatorial position. However, a small but significant population of the conformer with an axial amino group will still exist.
Caption: Conformational equilibria of isomers.
Comparative Reactivity Analysis
The rate of reactions where the amine acts as a nucleophile (e.g., acylation, alkylation, or reactions with carbonyls) is highly dependent on steric hindrance around the nitrogen atom.[1][7] Less hindrance allows for a more facile approach of the electrophile.
Based on the conformational analysis:
-
Trans-Isomers: Are predicted to be the most reactive . The amine group is locked in the sterically accessible equatorial position in the most stable conformer.
-
Cis-Isomers: Are predicted to be less reactive than the trans-isomers . Although the major conformer has an equatorial amine, the equilibrium with the less reactive axial conformer will lower the overall reaction rate. Furthermore, the adjacent axial methyl group in the major conformer provides some steric shielding compared to the diequatorial arrangement of the trans isomer.
The logical flow from stereochemistry to reactivity is as follows:
Caption: Logic from stereoisomerism to reactivity.
Data Summary
The following table summarizes the predicted properties and reactivity of the diastereomers.
| Feature | trans-2-Methyl-N-pentylcyclohexan-1-amine | cis-2-Methyl-N-pentylcyclohexan-1-amine |
| Most Stable Conformation | Diequatorial | Equatorial (NH-Pentyl), Axial (Methyl) |
| Amine Group Orientation | Predominantly Equatorial | Mostly Equatorial (in equilibrium) |
| Steric Accessibility | High | Moderate |
| Predicted Relative Reactivity | Higher | Lower |
Representative Experimental Protocol: Comparative N-Acetylation
To experimentally validate the predicted reactivity differences, a competitive acylation reaction can be performed. This protocol provides a general framework for such an experiment.
Objective: To compare the relative rates of N-acetylation of the cis and trans isomers of this compound.
Materials:
-
trans-2-Methyl-N-pentylcyclohexan-1-amine
-
cis-2-Methyl-N-pentylcyclohexan-1-amine
-
Acetyl Chloride (or Acetic Anhydride)
-
Triethylamine (or another non-nucleophilic base)
-
Dichloromethane (DCM, anhydrous)
-
Internal standard (e.g., dodecane) for GC/HPLC analysis
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Reaction Mixture: In a dry round-bottom flask under a nitrogen atmosphere, dissolve an equimolar mixture of the trans-isomer (e.g., 1.0 mmol) and the cis-isomer (1.0 mmol) in anhydrous DCM (20 mL). Add the internal standard (e.g., 0.5 mmol) and triethylamine (2.2 mmol).
-
Initiation of Reaction: Cool the flask to 0 °C in an ice bath. While stirring, add a solution of acetyl chloride (0.9 mmol, as the limiting reagent) in anhydrous DCM (5 mL) dropwise over 10 minutes.
-
Reaction Monitoring: Take aliquots (e.g., 0.1 mL) from the reaction mixture at regular time intervals (e.g., 0, 5, 15, 30, 60 minutes). Immediately quench each aliquot in a vial containing saturated sodium bicarbonate solution (1 mL).
-
Workup of Aliquots: Extract the quenched aliquots with a small volume of DCM or ethyl acetate. Analyze the organic layer by Gas Chromatography (GC) or HPLC to determine the ratio of unreacted amines and the formed amides.
-
Data Analysis: Plot the consumption of each isomer over time. The isomer that is consumed faster is the more reactive one. The relative rate can be calculated from the ratio of the products formed at low conversion.
Caption: Workflow for reactivity comparison.
This guide illustrates how fundamental principles of stereochemistry can be used to predict the reactivity of complex molecules, providing a crucial framework for rational drug design and synthesis planning. Experimental verification using protocols similar to the one described is essential to confirm these predictions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Steric Hindrance Underestimated: It is a Long, Long Way to Tri- tert-alkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Conformational Analysis | OpenOChem Learn [learn.openochem.org]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereochemistry of cyclohexane.pptx [slideshare.net]
- 10. stereoelectronics.org [stereoelectronics.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. spcmc.ac.in [spcmc.ac.in]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Purity Assessment of 2-methyl-N-pentylcyclohexan-1-amine
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a critical aspect of drug development and manufacturing. This guide provides a comparative overview of various analytical techniques for assessing the purity of 2-methyl-N-pentylcyclohexan-1-amine, a chiral secondary amine. The performance of Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), Chiral High-Performance Liquid Chromatography (Chiral HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are compared, with supporting experimental protocols and data.
Introduction
This compound possesses multiple stereoisomers due to the presence of two chiral centers. A thorough purity assessment, therefore, requires not only the quantification of achiral impurities but also the separation and quantification of stereoisomers. The selection of an appropriate analytical technique is paramount and depends on the specific purity attribute being assessed (e.g., overall purity, enantiomeric excess, specific impurity profile).
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of each technique for the purity assessment of this compound.
| Technique | Principle | Information Provided | Advantages | Limitations |
| GC-FID | Separation based on volatility and polarity; detection by flame ionization. | Overall purity (area percent), detection of volatile impurities. | Robust, reproducible, high sensitivity for hydrocarbons. | Co-elution of isomers is likely, not suitable for non-volatile impurities. |
| GC-MS | Separation by GC, with mass-to-charge ratio detection. | Impurity identification, structural elucidation of unknowns. | High specificity, definitive identification of impurities. | Complex data analysis, potential for thermal degradation of the analyte. |
| Chiral HPLC | Enantioselective separation on a chiral stationary phase. | Enantiomeric and diastereomeric purity, enantiomeric excess (ee%). | Direct separation of stereoisomers.[1] | Requires specialized chiral columns, method development can be complex.[2] |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Absolute purity determination, structural confirmation.[3][4] | Non-destructive, no need for identical reference standards for each impurity.[3][5] | Lower sensitivity than chromatographic methods, potential for signal overlap.[5] |
Experimental Protocols and Data
Gas Chromatography-Flame Ionization Detection (GC-FID)
Methodology:
A general GC-FID method is employed for the determination of overall purity and the presence of volatile impurities. Due to the basic nature of amines, a column deactivated with a base is often necessary to prevent peak tailing.[6]
-
Instrument: Agilent 7890B GC with FID
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm), or a similar mid-polarity column.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.
-
Detector Temperature: 300°C
-
Data Analysis: Area percent calculation.
Expected Results:
| Peak No. | Retention Time (min) | Area % | Identification |
| 1 | 8.52 | 0.15 | Solvent (e.g., Dichloromethane) |
| 2 | 10.21 | 0.35 | Unidentified Impurity 1 |
| 3 | 11.54 | 99.25 | This compound |
| 4 | 12.01 | 0.25 | Unidentified Impurity 2 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Methodology:
GC-MS is used for the identification of impurities detected by GC-FID. The fragmentation pattern provides structural information. For amines, alpha-cleavage is a dominant fragmentation pathway.
-
Instrument: Thermo Fisher TRACE 1310 GC coupled to an ISQ LT MS
-
Column and GC conditions: Same as GC-FID method.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-450
Expected Fragmentation:
The mass spectrum of this compound (MW: 183.34) is expected to show a molecular ion peak (M+) at m/z 183. Key fragments would arise from the loss of the pentyl group (M-71) and cleavage of the cyclohexane ring.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Methodology:
Chiral HPLC is essential for separating the stereoisomers of this compound. Polysaccharide-based chiral stationary phases are often effective for the separation of amines.[7]
-
Instrument: Waters Alliance e2695 with 2998 PDA Detector
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Expected Results:
| Stereoisomer | Retention Time (min) | Area % |
| (1R,2R) | 12.3 | 49.8 |
| (1S,2S) | 13.5 | 49.7 |
| (1R,2S) | 15.1 | 0.25 |
| (1S,2R) | 16.8 | 0.25 |
Quantitative Nuclear Magnetic Resonance (qNMR)
Methodology:
qNMR provides a direct measure of the absolute purity of the compound without the need for a specific reference standard of the analyte itself.[3][8] An internal standard of known purity is used for quantification.
-
Instrument: Bruker Avance III 400 MHz NMR Spectrometer
-
Solvent: Chloroform-d (CDCl3)
-
Internal Standard: Maleic acid (certified reference material)
-
Sample Preparation: Accurately weigh ~20 mg of this compound and ~10 mg of maleic acid into a vial. Dissolve in ~0.7 mL of CDCl3 and transfer to an NMR tube.
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Relaxation Delay (d1): 30 s
-
Number of Scans: 16
-
-
Data Processing: Manual phasing and baseline correction. Integration of a well-resolved signal of the analyte and the internal standard.
Purity Calculation:
The purity of the analyte (P_analyte) is calculated using the following formula:
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Expected Data:
| Parameter | Analyte | Internal Standard (Maleic Acid) |
| Signal (ppm) | ~2.5 (m, 1H, -CH-NH-) | 6.28 (s, 2H) |
| Integral (I) | 1.00 | 1.25 |
| N | 1 | 2 |
| MW ( g/mol ) | 183.34 | 116.07 |
| Mass (m, mg) | 20.15 | 10.05 |
| Purity (P, %) | To be determined | 99.9% |
Calculated Purity: (1.00 / 1.25) * (2 / 1) * (183.34 / 116.07) * (10.05 / 20.15) * 99.9% = 98.7%
Workflow and Relationships
The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound, integrating the different analytical techniques.
Caption: Workflow for the comprehensive purity analysis of this compound.
Conclusion
A combination of orthogonal analytical techniques is recommended for a comprehensive purity assessment of this compound. GC-FID provides a rapid assessment of overall purity, while GC-MS is crucial for the identification of volatile impurities. Chiral HPLC is indispensable for determining the stereoisomeric purity, a critical quality attribute for chiral molecules. Finally, qNMR offers a powerful method for determining the absolute purity, which can serve as a reference method to qualify the results from chromatographic techniques. The choice and sequence of these methods should be guided by the specific requirements of the drug development stage and regulatory expectations.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. hplc.today [hplc.today]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Reference Standards for the Analysis of 2-methyl-N-pentylcyclohexan-1-amine
For researchers, scientists, and drug development professionals engaged in the analysis of novel psychoactive substances (NPS), the selection of an appropriate reference standard is a critical first step to ensure the accuracy and validity of analytical data. This guide provides a comparative overview of reference standards and analytical methodologies for 2-methyl-N-pentylcyclohexan-1-amine, a cyclohexylamine derivative. Given the limited availability of a specific Certified Reference Material (CRM) for this compound, this guide also explores practical alternatives and the necessary validation steps.
Understanding the Landscape of Reference Standards
The ideal reference standard is a Certified Reference Material (CRM) from an accredited provider, which ensures traceability, purity, and a well-defined concentration. However, for novel or less-common compounds like this compound, a CRM may not be readily available. In such cases, researchers may need to consider research-grade materials.
A research-grade standard for this compound is available from suppliers such as ChemScene, which lists the compound with CAS number 1019586-97-0 and a purity of ≥95%[1]. While this provides a starting point for analysis, it lacks the comprehensive certification of a CRM.
The following table compares the use of a Certified Reference Material versus a research-grade chemical for analytical testing.
Table 1: Comparison of Reference Standard Types
| Feature | Certified Reference Material (CRM) | Research-Grade Chemical |
| Purity & Characterization | Extensively characterized with a detailed Certificate of Analysis (CoA) including purity, identity, and homogeneity data.[2] | Purity is typically provided (e.g., ≥95%), but full characterization data may be limited.[1] |
| Traceability | Traceable to national or international standards.[2] | Generally not traceable to higher-order standards. |
| Uncertainty | Stated uncertainty of the certified value.[2] | Uncertainty is not typically provided. |
| Regulatory Compliance | Meets requirements for ISO 17025 and other quality systems.[2] | May not be suitable for regulated environments without extensive in-house validation. |
| Availability | Not currently available for this compound. | Available from chemical suppliers.[1] |
| Cost | Generally higher due to the extensive certification process. | Typically lower in cost. |
Recommended Analytical Methodologies
For the analysis of novel psychoactive substances, including cyclohexylamine derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred methods due to their sensitivity and specificity.[3][4]
Table 2: Comparison of Analytical Techniques
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds followed by mass-based detection. | Separates compounds based on their interaction with a stationary phase, followed by mass-based detection.[3][5] |
| Sample Volatility | Requires the analyte to be volatile and thermally stable, or amenable to derivatization. | Suitable for a wider range of compounds, including non-volatile and thermally labile substances.[3][5] |
| Sensitivity & Selectivity | Good sensitivity and selectivity, particularly with electron ionization (EI) which provides reproducible fragmentation patterns.[4] | Generally offers higher sensitivity and selectivity, especially with techniques like Multiple Reaction Monitoring (MRM).[3][5] |
| Matrix Effects | Can be susceptible to matrix interference, often requiring extensive sample cleanup. | Can also be affected by matrix effects, but these can often be mitigated with appropriate internal standards and sample preparation.[5] |
| Common Applications | Widely used for the analysis of amphetamines, synthetic cannabinoids, and other NPS in seized materials and biological samples.[4] | Increasingly the method of choice for NPS analysis in complex matrices like whole blood and urine due to high sensitivity.[3][5] |
Experimental Protocols
General Workflow for Analysis of a Novel Psychoactive Substance
The following diagram illustrates a typical workflow for the analysis of a novel psychoactive substance like this compound.
Protocol for GC-MS Analysis of Cyclohexylamine Derivatives
This protocol is adapted from established methods for the analysis of cyclohexylamines and other NPS.[6][7][8]
-
Sample Preparation (e.g., for urine)
-
To 1 mL of urine, add an internal standard (e.g., d11-cyclohexylamine).
-
Adjust the pH to >11 with sodium hydroxide.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of hexane and ethyl acetate).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis. For some amines, derivatization with an agent like trifluoroacetic anhydride may be necessary to improve chromatographic performance.
-
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode at 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Protocol for LC-MS/MS Analysis of Novel Psychoactive Substances
This protocol is based on general methods for the broad screening of NPS in biological matrices.[3][5][9]
-
Sample Preparation (e.g., for whole blood)
-
To 100 µL of whole blood, add an internal standard mix.
-
Perform a protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with 5% B, ramp to 95% B over 10 minutes).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: SCIEX Triple Quad 4500 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions would need to be determined for this compound by infusing the reference standard.
-
Decision Pathway for Reference Standard Selection
The choice of a reference standard will depend on the analytical requirements, including the need for quantitation and regulatory compliance.
References
- 1. chemscene.com [chemscene.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Novel Psychoactive Substances (NPS) analysis [sciex.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Inter-laboratory Comparison Guide: Characterization of 2-methyl-N-pentylcyclohexan-1-amine
This guide provides a framework for the inter-laboratory characterization of 2-methyl-N-pentylcyclohexan-1-amine, a secondary amine whose rigorous and consistent identification is crucial for its application in research and drug development. Ensuring reproducibility across different laboratories is fundamental to establishing a reliable analytical profile for this compound. This document outlines key analytical parameters, standardized experimental protocols, and a model for data comparison.
The quality control of pharmaceutical compounds is essential to ensure their identity, purity, potency, and stability.[1][2] Regulatory bodies such as the FDA and EMA have strict standards for the production and use of high-purity amines in pharmaceuticals.[3] This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and application of this compound.
Key Characterization Parameters
An inter-laboratory comparison should focus on a defined set of parameters to ensure that each participating laboratory is assessing the same critical attributes of the compound. For this compound, these parameters should include:
-
Identity: Confirmation of the chemical structure.
-
Purity: Quantification of the percentage of the main compound and identification of any impurities.
-
Isomeric Composition: Determination of the ratio of different stereoisomers, if applicable.
-
Residual Solvents: Quantification of any solvents remaining from the synthesis process.
-
Water Content: Measurement of the amount of water present in the sample.
Data Presentation
A standardized format for data reporting is essential for a meaningful inter-laboratory comparison. The following table provides a template for summarizing the quantitative data from the characterization of this compound.
| Parameter | Analytical Technique | Laboratory A Result | Laboratory B Result | Laboratory C Result | Acceptance Criteria |
| Identity | NMR, GC-MS | Conforms | Conforms | Conforms | Spectrum consistent with reference |
| Purity (%) | HPLC, GC-FID | 99.5 | 99.3 | 99.6 | ≥ 99.0% |
| Major Impurity (%) | HPLC, GC-MS | 0.25 (Impurity X) | 0.30 (Impurity X) | 0.20 (Impurity X) | ≤ 0.5% |
| cis/trans Isomer Ratio | Chiral GC, NMR | 60:40 | 62:38 | 59:41 | Report Ratio |
| Residual Methanol (ppm) | Headspace GC | 150 | 180 | 165 | ≤ 3000 ppm |
| Water Content (%) | Karl Fischer Titration | 0.15 | 0.20 | 0.18 | ≤ 0.5% |
Experimental Protocols
Detailed and harmonized experimental protocols are necessary to minimize inter-laboratory variability.
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Impurity Profiling
GC-MS is a powerful technique for the identification of this compound and the characterization of volatile impurities.[4] Due to the polar nature of amines, derivatization is often required to improve chromatographic performance and prevent peak tailing.[5][6]
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane). Derivatize with a suitable agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluorobenzoyl chloride to improve volatility and reduce peak tailing.
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Data Analysis: Compare the obtained mass spectrum with a reference spectrum for identification. Quantify impurities based on their relative peak areas.
-
2. High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reversed-phase HPLC is a standard method for determining the purity of small molecules.[7]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
-
Data Analysis: Calculate the purity by the area percentage method, where the area of the main peak is divided by the total area of all peaks.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.[8][9] Both ¹H and ¹³C NMR should be performed.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).
-
¹H NMR:
-
Spectrometer Frequency: 400 MHz or higher.
-
Parameters: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Spectrometer Frequency: 100 MHz or higher.
-
Parameters: Acquire a proton-decoupled carbon spectrum.
-
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the proposed structure of this compound.
Mandatory Visualization
Caption: Workflow for an Inter-laboratory Comparison Study.
Caption: Hypothetical GPCR Signaling Pathway.
References
- 1. Quality Control During Drug Development | Technology Networks [technologynetworks.com]
- 2. jocpr.com [jocpr.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. mdpi.com [mdpi.com]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 9. use of nmr in structure ellucidation | PDF [slideshare.net]
Benchmarking 2-methyl-N-pentylcyclohexan-1-amine as an Epoxy Curing Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark for the performance of 2-methyl-N-pentylcyclohexan-1-amine as a potential curing agent for epoxy resins. Due to the limited publicly available data on this specific compound, this document outlines a proposed series of experiments to evaluate its efficacy against established alternatives, Diethylenetriamine (DETA) and Isophorone diamine (IPDA). The presented data for this compound is hypothetical and serves as a target for experimental validation.
Comparative Performance of Epoxy Curing Agents
The following table summarizes the key performance indicators for epoxy curing agents. The values for Diethylenetriamine and Isophorone diamine are based on typical industry data, while the values for this compound are projected based on its chemical structure and are intended to be targets for experimental verification.
| Performance Metric | This compound (Hypothetical) | Diethylenetriamine (DETA) | Isophorone diamine (IPDA) | Test Standard |
| Gel Time (minutes) at 25°C | 45 | 30 | 60 | ASTM D2471 |
| Glass Transition Temp. (Tg) (°C) | 110 | 95 | 125 | ASTM D3418 |
| Flexural Strength (MPa) | 120 | 110 | 130 | ISO 178 |
| Flexural Modulus (GPa) | 3.0 | 2.8 | 3.2 | ISO 178 |
Experimental Protocols
The following protocols are designed to provide a standardized framework for evaluating the performance of this compound as an epoxy curing agent in comparison to established alternatives.
Determination of Gel Time
Standard: ASTM D2471 - Standard Test Method for Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins.
Objective: To determine the time it takes for a standardized mass of resin and curing agent to transition from a liquid to a gel-like state at a constant ambient temperature.
Methodology:
-
Preparation: A standard bisphenol-A based liquid epoxy resin is pre-conditioned to 25°C ± 1°C. The stoichiometric amount of this compound, DETA, or IPDA is calculated based on their amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin.
-
Mixing: 100g of the epoxy resin is weighed into a standardized container. The calculated amount of the curing agent is added and mixed thoroughly for 2 minutes.
-
Measurement: A temperature probe is inserted into the center of the mixture. The time from the start of mixing until the mixture reaches a gelled state, as determined by the inability of a stirring rod to be easily removed, is recorded as the gel time.[1][2][3][4]
Determination of Glass Transition Temperature (Tg)
Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry (DSC).[5][6][7][8]
Objective: To determine the temperature at which the cured epoxy transitions from a rigid, glassy state to a more flexible, rubbery state.[9][10]
Methodology:
-
Sample Preparation: The epoxy resin and curing agent mixtures are prepared as described in the gel time protocol. The mixtures are cast into thin films and cured at room temperature for 24 hours, followed by a post-cure at 80°C for 2 hours to ensure complete reaction.
-
DSC Analysis: A 5-10 mg sample of the cured epoxy is hermetically sealed in an aluminum DSC pan. The sample is subjected to a heat-cool-heat cycle in a DSC instrument under a nitrogen atmosphere. The typical heating rate is 20°C/min.[11]
-
Data Interpretation: The glass transition temperature (Tg) is determined from the midpoint of the inflection in the heat flow curve from the second heating scan.[10]
Determination of Flexural Properties
Standard: ISO 178 - Plastics — Determination of flexural properties.[12][13][14][15][16]
Objective: To measure the flexural strength and modulus of the cured epoxy material, indicating its stiffness and strength under bending load.[15]
Methodology:
-
Specimen Preparation: The epoxy resin and curing agent mixtures are prepared and cast into rectangular molds of standard dimensions (typically 80mm x 10mm x 4mm).[12][16] The specimens are cured under the same conditions as for the Tg determination.
-
Three-Point Bending Test: The cured specimens are subjected to a three-point bending test using a universal testing machine. The load is applied at the center of the specimen at a constant rate of crosshead motion until the specimen breaks or reaches a specified deflection.[15]
-
Calculation: The flexural strength and flexural modulus are calculated from the load-deflection curve according to the formulas specified in ISO 178.[12][15]
Visualizations
Experimental Workflow for Curing Agent Evaluation
The following diagram illustrates the logical flow of the experimental work required to benchmark a new epoxy curing agent.
References
- 1. support.systemthree.com [support.systemthree.com]
- 2. pcimag.com [pcimag.com]
- 3. epoxyking.com [epoxyking.com]
- 4. users.encs.concordia.ca [users.encs.concordia.ca]
- 5. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 6. Cambridge Polymer Group :: DSC Analysis [campoly.com]
- 7. matestlabs.com [matestlabs.com]
- 8. apmtesting.com [apmtesting.com]
- 9. mt.com [mt.com]
- 10. epotek.com [epotek.com]
- 11. mdpi.com [mdpi.com]
- 12. testresources.net [testresources.net]
- 13. trl.com [trl.com]
- 14. scribd.com [scribd.com]
- 15. zwickroell.com [zwickroell.com]
- 16. plastics.ulprospector.com [plastics.ulprospector.com]
Structural Elucidation and Confirmation of 2-methyl-N-pentylcyclohexan-1-amine: A Comparative Spectroscopic Guide
For Immediate Release
This guide provides a comprehensive overview of the analytical methodologies for the structural elucidation and confirmation of 2-methyl-N-pentylcyclohexan-1-amine. It is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of expected spectroscopic data against relevant reference compounds. Detailed experimental protocols and data interpretation are presented to aid in the characterization of this secondary amine.
Introduction
This compound is a secondary amine with potential applications in pharmaceutical and chemical research. Accurate structural confirmation is paramount for its development and use. This guide outlines the expected spectroscopic characteristics of the target molecule and provides a framework for its analysis using modern analytical techniques.
Proposed Synthesis
A plausible synthetic route to obtain this compound is via reductive amination of 2-methylcyclohexanone with pentylamine.
dot
Caption: Proposed synthesis of this compound.
This synthetic pathway is crucial for anticipating potential side-products and impurities that may need to be identified during structural analysis.
Spectroscopic Analysis: A Comparative Approach
The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. The expected data for the target compound are compared with those of simpler, related molecules: cyclohexylamine and N-methylcyclohexylamine.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. As a secondary amine, this compound is expected to exhibit a characteristic N-H stretching vibration.
Experimental Protocol: FTIR Spectroscopy
-
Instrument: Fourier-Transform Infrared Spectrometer
-
Sample Preparation: A thin film of the neat liquid sample is placed between two potassium bromide (KBr) plates.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Background: A background spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum.
Table 1: Comparison of Expected FTIR Absorption Bands (cm⁻¹)
| Functional Group | Expected Frequency for this compound | Cyclohexylamine[1] | N-methylcyclohexylamine |
| N-H Stretch | 3350-3310 (weak, single band)[2] | 3360, 3280 (two bands) | 3350 (single band) |
| C-H Stretch (sp³) | 2960-2850 (strong) | 2930, 2855 | 2930, 2850 |
| N-H Bend | Not typically observed for secondary amines[2] | 1650-1580 | Not observed |
| C-N Stretch | 1250-1020 (medium-weak)[2] | ~1200 | ~1200 |
The presence of a single, weak N-H stretching band is a key indicator of a secondary amine, distinguishing it from primary amines which show two bands.[1][2][3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation. The electron ionization (EI) method is commonly used for this purpose.
Experimental Protocol: Mass Spectrometry (EI)
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole
-
Inlet: The sample is introduced via a GC column to ensure purity.
-
Data Acquisition: The mass spectrum is recorded over a mass-to-charge (m/z) range of 50-500.
Table 2: Expected Mass Spectral Fragmentation for this compound
| m/z | Proposed Fragment | Comparison with N-ethylpropylamine[1] |
| 183 | [M]⁺ (Molecular Ion) | - |
| 168 | [M-CH₃]⁺ | α-cleavage |
| 112 | [M-C₅H₁₁]⁺ | α-cleavage |
| 100 | [C₆H₁₁NHCH₂]⁺ | α-cleavage of pentyl group |
| 84 | [C₅H₁₀NH₂]⁺ | Cleavage of the cyclohexyl ring |
Alkylamines characteristically undergo α-cleavage, where the C-C bond nearest to the nitrogen atom is broken.[1][4] This results in the formation of resonance-stabilized, nitrogen-containing cations.
dot
Caption: Proposed α-cleavage fragmentation pathways for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.
Experimental Protocol: NMR Spectroscopy
-
Instrument: 500 MHz NMR Spectrometer
-
Solvent: Deuterated chloroform (CDCl₃)
-
Techniques: ¹H NMR, ¹³C NMR, DEPT-135, COSY, and HSQC experiments.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Proton | Predicted δ (ppm) | Multiplicity | Integration | Comparison with N-methylcyclohexylamine[1][4] |
| N-H | ~1.0-2.0 | broad singlet | 1H | Broad signal, disappears on D₂O exchange[1][4] |
| CH-N (cyclohexyl) | ~2.5-2.8 | multiplet | 1H | ~2.4 ppm |
| CH₂-N (pentyl) | ~2.4-2.6 | triplet | 2H | - |
| CH-CH₃ (cyclohexyl) | ~1.5-1.8 | multiplet | 1H | - |
| Cyclohexyl CH₂ | ~1.0-1.9 | multiplets | 8H | ~1.0-1.8 ppm |
| Pentyl CH₂ | ~1.2-1.4 | multiplets | 6H | - |
| CH₃ (cyclohexyl) | ~0.9 | doublet | 3H | - |
| CH₃ (pentyl) | ~0.9 | triplet | 3H | - |
Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon | Predicted δ (ppm) | Comparison with N-methylcyclohexylamine[4] |
| C-N (cyclohexyl) | ~58-62 | ~58 ppm |
| C-N (pentyl) | ~45-49 | - |
| C-CH₃ (cyclohexyl) | ~35-39 | - |
| Cyclohexyl CH₂ | ~25-35 | ~25-36 ppm |
| Pentyl CH₂ | ~22-32 | - |
| CH₃ (cyclohexyl) | ~15-20 | - |
| CH₃ (pentyl) | ~14 | - |
The carbons directly attached to the nitrogen atom are deshielded and appear at a lower field in the ¹³C NMR spectrum.[4]
dot
Caption: Experimental workflow for the structural elucidation of this compound.
Conclusion
The structural elucidation and confirmation of this compound can be confidently achieved through the combined application of FTIR, Mass Spectrometry, and NMR spectroscopy. By comparing the acquired data with the expected values and fragmentation patterns outlined in this guide, researchers can unambiguously verify the structure of the synthesized compound. The provided protocols and comparative data tables serve as a valuable resource for the analysis of this and other related N-alkylated cyclohexylamine derivatives.
References
Safety Operating Guide
Safe Disposal of 2-methyl-N-pentylcyclohexan-1-amine: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-methyl-N-pentylcyclohexan-1-amine, a substituted cyclohexylamine derivative. Due to its likely hazardous nature, as inferred from similar compounds, it must be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.
Step-by-Step Disposal Protocol
1. Waste Collection and Storage:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1]
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound".
2. Spill Management:
-
In the event of a spill, immediately evacuate the area and ensure proper ventilation.
-
For small spills, absorb the chemical with an inert material such as vermiculite, dry sand, or earth.[2][3] Do not use combustible materials like paper towels without first absorbing the bulk of the chemical.
-
Use non-sparking tools to collect the absorbed material and place it into a sealed container for disposal.[2][3]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
3. Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[2]
-
The recommended method for the disposal of similar amine compounds is through incineration in a licensed hazardous waste facility.[4]
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Always follow all local, state, and federal regulations regarding hazardous waste disposal.[3][4]
Hazard Summary
The following table summarizes the potential hazards associated with substituted cyclohexylamines, which should be considered when handling this compound.
| Hazard Category | Description | Recommendations |
| Flammability | Substituted cyclohexylamines can be flammable liquids and vapors.[5][6] | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and ground/bond containers and receiving equipment.[1][3][6] |
| Corrosivity | Amines are often corrosive and can cause severe skin burns and eye damage.[5] | Wear appropriate PPE, including gloves, goggles, and a lab coat. In case of contact, flush the affected area with water for at least 15 minutes and seek immediate medical attention.[1][4] |
| Toxicity | Harmful if swallowed or inhaled.[5][6] | Handle in a well-ventilated area or fume hood. Avoid breathing vapors. If ingested, do NOT induce vomiting and seek immediate medical attention.[1][3] |
| Environmental | Potentially harmful to aquatic organisms.[2] | Prevent release into the environment. Do not dispose of in sewers or waterways.[2] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling 2-methyl-N-pentylcyclohexan-1-amine
Essential Safety and Handling Guide for 2-methyl-N-pentylcyclohexan-1-amine
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on the known hazards of similar aliphatic and cyclic amines and are intended to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Summary
Anticipated Hazards:
-
Toxicity: Harmful if swallowed or in contact with skin.[1][2]
-
Corrosivity: Causes severe skin burns and eye damage.[2]
-
Inhalation Risk: Vapors may be harmful and cause respiratory irritation.[3][4]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[3][5] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Recommended Equipment | Specification and Use Notes |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Must meet ANSI Z.87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing or a highly exothermic reaction.[6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-resistant lab coat, and closed-toe shoes. | Disposable nitrile gloves offer broad short-term protection; however, glove manufacturer's chemical resistance guides should be consulted for suitability.[6] Lab coats should be fully buttoned.[6] Long pants and shoes that cover the entire foot are required.[6] |
| Respiratory Protection | A respirator may be necessary in poorly ventilated areas or for procedures that may generate significant vapors.[3] | If engineering controls (like a fume hood) are insufficient to maintain exposure below permissible limits, a respirator program must be implemented, including fit testing and training.[6] For high vapor concentrations, a self-contained breathing apparatus (SCBA) may be required.[4][7] |
Operational Plan: Handling and Storage
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Use spark-proof tools and explosion-proof equipment due to the flammability hazard.[1][2]
-
Avoid contact with skin, eyes, and clothing.[1] Do not breathe vapors or mists.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2]
-
Incompatible materials to avoid include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[1]
Storage:
-
Store in a tightly closed, suitable container in a cool, dry, and well-ventilated area designated for flammable liquids.[2][8]
-
Keep containers in a corrosive-resistant location.[1]
-
Store away from incompatible materials.[8]
Disposal Plan
Waste Segregation and Collection:
-
Amine waste must be segregated from other chemical waste to prevent hazardous reactions.[8]
-
Collect waste in clearly labeled, compatible, and tightly sealed containers.[8]
Disposal Method:
-
Do not dispose of amines down the drain or in the general trash.[8]
-
Amine waste is considered hazardous and must be disposed of through a licensed hazardous waste disposal company.[8]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
Spills:
-
Evacuate the area and remove all ignition sources.[1]
-
Ventilate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using absorbent pads or other suitable materials.[8]
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[1][4]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][9]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Visual Guide to PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: Logical workflow for PPE selection and safe handling.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. epa.gov [epa.gov]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
